Technical Documentation Center

2-Methylpyridine-4-carboximidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylpyridine-4-carboximidamide

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 2-Methylpyridine-4-carboximidamide Derivatives in Targeted Therapeutics

Executive Summary In the landscape of rational drug design, the 2-methylpyridine-4-carboximidamide (2-MP4C) scaffold has emerged as a highly privileged pharmacophore. Originally recognized for its utility as a chemical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 2-methylpyridine-4-carboximidamide (2-MP4C) scaffold has emerged as a highly privileged pharmacophore. Originally recognized for its utility as a chemical building block, this moiety possesses a unique confluence of physicochemical properties: a highly basic amidine group, an electron-deficient aromatic ring, and an asymmetric methyl substitution. As a Senior Application Scientist, I have observed that the true power of 2-MP4C derivatives lies in their mechanistic versatility. Depending on the macro-scaffold they are attached to, these derivatives function as potent arginine mimetics in serine proteases, transition metal coordinators in metalloenzymes, and prodrug triggers in pathogenic bacteria.

This whitepaper deconstructs the structural causality behind the mechanism of action (MoA) of 2-MP4C derivatives, providing a comprehensive guide to their target engagement dynamics and the self-validating experimental protocols required to evaluate them.

Pharmacophore Deconstruction & Structural Causality

To understand the mechanism of action, we must first analyze the causality behind the selection of the 2-MP4C pharmacophore. Why do medicinal chemists consistently utilize this specific moiety?

  • The Carboximidamide (Amidine) Warhead: The amidine group ( C(=NH)NH2​ ) acts as a potent nucleophile and a strong base[1]. With a pKa​ typically exceeding 11, it is almost entirely protonated as an amidinium ion at physiological pH. This cationic state is essential for forming robust, bidentate salt bridges with anionic residues (such as aspartate or glutamate) deep within enzyme active sites.

  • The Pyridine Ring: The incorporation of a nitrogen atom into the aromatic ring creates an electron-deficient π -system. This deficiency enhances the strength of π−π stacking interactions with electron-rich aromatic residues (like tyrosine or tryptophan) in the target binding pocket[2]. Furthermore, the pyridine nitrogen serves as an additional hydrogen bond acceptor or a Lewis base for metal coordination.

  • The 2-Methyl Substitution: The addition of a methyl group at the 2-position breaks the symmetry of the pyridine ring. This seemingly minor modification restricts the rotational degrees of freedom when the 2-MP4C moiety is conjugated to a larger drug scaffold, locking the molecule into a bioactive conformation. Additionally, the methyl group provides steric bulk that can anchor into small lipophilic sub-pockets, drastically enhancing target selectivity by preventing binding to enzymes with narrower active site channels.

MoA cluster_ligand 2-MP4C Derivative (Ligand) cluster_target Target Binding Pocket (e.g., Serine Protease S1) Amidine Carboximidamide (Amidinium Ion) Asp189 Asp189 (Anionic) Amidine->Asp189 Bidentate Salt Bridge Pyridine Pyridine Ring (Electron Deficient) Pyridine->Amidine Methyl 2-Methyl Group (Steric Bulk) Pyridine->Methyl Tyr228 Tyr228 / Trp215 (Aromatic Cleft) Pyridine->Tyr228 Pi-Pi Stacking S1Beta S1 Beta-Pocket (Lipophilic) Methyl->S1Beta Hydrophobic Packing Scaffold Variable Scaffold (R-Group) Scaffold->Pyridine S2S3 S2/S3 Sub-pockets Scaffold->S2S3 Extended Interactions

Figure 1: Pharmacophore mapping and binding network of 2-MP4C derivatives.

Primary Modalities of Action

The 2-MP4C scaffold does not operate via a single mechanism; rather, its MoA is dictated by the spatial orientation of the derivative. The literature establishes three primary modalities:

Serine Protease Inhibition via Arginine Mimicry

The most classical application of carboximidamides is as arginine mimetics in the inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase). The S1 pocket of these enzymes is a deep, narrow cleft terminating in an Asp189 residue. The protonated amidine of the 2-MP4C derivative penetrates this cleft, forming a highly favorable bidentate salt bridge with Asp189. The 2-methyl group acts as a selectivity filter; it sterically clashes with the constricted S1 pockets of off-target proteases while perfectly occupying the hydrophobic S1 β -pocket of the intended target.

Metalloenzyme Coordination

Pyridine carboxamide and carbothioamide derivatives have demonstrated profound efficacy as metalloenzyme inhibitors, particularly against Urease[3]. Urease relies on a bi-nickel ( Ni2+ ) active center to catalyze the hydrolysis of urea. The nitrogen atoms within the pyridine ring and the carboximidamide moiety act as potent Lewis bases, directly coordinating with the Ni2+ ions. This coordination displaces the catalytic water molecule, effectively halting enzyme activity. Derivatives in this class have achieved IC50​ values as low as 1.07 µM[3].

Similarly, tetrahydropyrido[4,3-d]pyrimidine derivatives synthesized from pyridine-4-carboximidamide precursors act as potent inhibitors of human Topoisomerase II α [4]. These derivatives stabilize the DNA-enzyme cleavage complex, leading to apoptosis in highly proliferative cancer cells, with optimized leads demonstrating IC50​ values of 2.0 to 4.5 µM[4].

Pathogen-Specific Prodrug Activation

In antimicrobial development, pyridine carboxamide derivatives (such as MMV687254) act via a highly specific prodrug mechanism[5]. These molecules are biologically inert until they enter Mycobacterium tuberculosis, where they undergo AmiC-dependent hydrolysis[5]. The localized activation of the compound induces catastrophic autophagy in the pathogen, providing a bactericidal effect that is highly selective and capable of overcoming standard drug resistance[5].

Quantitative Pharmacological Profiling

To synthesize the diverse applications of this scaffold, the following table summarizes the quantitative binding and inhibition data of representative pyridine-4-carboximidamide derivatives across validated targets.

Target EnzymeDerivative Class / CompoundPrimary Mechanism of ActionRepresentative Potency
Urease (Bacterial) 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Metallo-coordination ( Ni2+ displacement) IC50​=1.07±0.04μM
Topoisomerase II α Tetrahydropyrido[4,3-d]pyrimidine (ARN21929)Cleavage complex stabilization IC50​=4.5±1.0μM
AmiC / Autophagy Pathway Pyridine carboxamide (MMV687254)Prodrug hydrolysis & Autophagy inductionBactericidal (in Macrophages)
Enterovirus Replication 1H-pyrazolo[3,4-b]pyridine-4-carboxamidesViral replication complex disruptionLow μM range

Self-Validating Experimental Protocols

To rigorously evaluate the MoA of novel 2-MP4C derivatives, experimental workflows must be designed as self-validating systems. This means incorporating internal controls and orthogonal mathematical analyses that inherently prove the assay's validity.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Quantify real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) to validate direct target engagement without the interference of enzymatic substrates. Causality & Self-Validation: SPR provides label-free data. By utilizing a reference channel and a multi-cycle kinetic approach, non-specific matrix binding is mathematically subtracted, self-validating the specificity of the interaction.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., purified Urease or Serine Protease) onto a CM5 sensor chip via standard EDC/NHS amine coupling. Causality: Amine coupling targets surface-exposed lysines, generally preserving the structural integrity of the active site cleft.

  • Analyte Preparation: Dilute the 2-MP4C derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Causality: Matching the exact DMSO concentration between the running buffer and the analyte is critical to prevent bulk refractive index shifts that masquerade as false-positive binding events.

  • Multi-Cycle Kinetic Injection: Inject the compound at 5 different concentrations ranging from 0.1×KD​ to 10×KD​ . Causality: A broad concentration range ensures accurate mathematical fitting of both the association and dissociation phases.

  • Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation: Assess the χ2 value (which must be <10% of Rmax​ ) and the randomness of the residual plot. A random distribution of residuals mathematically proves that the binding is a true, specific 1:1 interaction rather than non-specific aggregation.

Protocol 2: Steady-State Fluorogenic Enzyme Inhibition Assay

Objective: Determine the functional inhibitory potency ( IC50​ ) and the specific mechanism of inhibition ( Ki​ ). Causality & Self-Validation: Functional assays prove that physical binding translates to target neutralization. By varying both substrate and inhibitor concentrations, a Schild plot can be generated to mathematically prove competitive inhibition, validating the structural hypothesis of active-site binding.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: The inclusion of Tween-20 prevents non-specific compound aggregation and promiscuous inhibition, ensuring the observed IC50​ is driven by specific active-site engagement.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme with varying concentrations of the 2-MP4C derivative for 15 minutes at 37°C. Causality: Amidine derivatives often exhibit slow-binding kinetics due to the required displacement of tightly bound water molecules in the active site; pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.

  • Reaction Initiation: Add the fluorogenic substrate at a concentration exactly equal to its Km​ . Causality: Setting [S]=Km​ balances assay sensitivity with physiological relevance, allowing the direct derivation of Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Continuous Monitoring & Validation: Measure fluorescence continuously to calculate the initial velocity ( v0​ ). Self-Validation: Ensure the reaction rate is strictly linear over the measurement window (substrate depletion <10%). Run a known reference inhibitor alongside the novel derivative; if the reference inhibitor fails to produce its literature IC50​ , the assay invalidates itself, preventing the reporting of false data.

Workflow A Compound Synthesis B SPR Binding Kinetics A->B Target Affinity C Fluorogenic Enzyme Assay A->C Functional Inhibition E X-ray Crystallography B->E Structural Validation D Michaelis-Menten Analysis C->D Determine Mechanism D->E MOA Confirmed F Lead Optimization E->F Rational Design

Figure 2: Self-validating experimental workflow for evaluating 2-MP4C inhibitors.

Conclusion

The 2-methylpyridine-4-carboximidamide scaffold is far more than a simple structural linker; it is a dynamic, multi-modal pharmacophore. By acting as an arginine mimetic, a transition metal coordinator, and a pathogen-specific prodrug trigger, it provides medicinal chemists with a highly tunable warhead. The rigorous application of self-validating biophysical and biochemical protocols ensures that the nuanced mechanisms of these derivatives are accurately captured, paving the way for the development of highly selective, next-generation therapeutics.

References

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile Source: MDPI URL:[Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors Source: NIH / PubMed Central (PMC) URL:[Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis Source: NIH / PubMed Central (PMC) URL:[Link]

  • Pyridine - Chemical Properties and Nucleophilic Substitution Source: Wikipedia URL:[Link]

Sources

Exploratory

2-Methylpyridine-4-carboximidamide molecular weight and exact mass

An in-depth technical analysis of 2-Methylpyridine-4-carboximidamide, focusing on its physicochemical properties, exact mass determination, and strategic utility in pharmaceutical development. Chemical Ontology and Struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Methylpyridine-4-carboximidamide, focusing on its physicochemical properties, exact mass determination, and strategic utility in pharmaceutical development.

Chemical Ontology and Structural Significance

2-Methylpyridine-4-carboximidamide is a highly polar, basic nitrogenous heterocycle. In medicinal chemistry, the carboximidamide (amidine) functional group serves as a critical bioisostere for guanidines and highly basic amines. At physiological pH (~7.4), the amidine moiety (pKa ~11–12) is fully protonated, allowing it to form robust, bidentate salt bridges with acidic amino acid residues (such as aspartate or glutamate) within the binding pockets of target proteins, notably kinases and serine proteases[1].

Because the free base is highly deliquescent and susceptible to degradation, the compound is almost exclusively synthesized, stored, and commercially distributed as a hydrochloride salt (CAS: 97603-97-9)[2][3]. Recognizing this distinction is the first critical step in any analytical workflow, as failing to account for the counterion during gravimetric preparation will result in significant molarity errors during in vitro screening.

Physicochemical Profiling and Mass Specifications

To ensure accuracy in High-Resolution Mass Spectrometry (HRMS) and structural elucidation, the distinction between average molecular weight (used for stoichiometry) and exact monoisotopic mass (used for HRMS validation) must be strictly defined.

PropertyValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name 2-Methylpyridine-4-carboximidamide2-Methylpyridine-4-carboximidamide hydrochloride
CAS Registry Number N/A (Free Base)97603-97-9[2]
Molecular Formula C₇H₉N₃C₇H₁₀ClN₃[3]
Average Molecular Weight 135.17 g/mol 171.63 g/mol [2]
Exact Monoisotopic Mass 135.0796 DaN/A (Dissociates in MS)
Target HRMS Ion [M+H]⁺ 136.0869 m/z 136.0869 m/z

The Causality of Mass: Theoretical Calculations

In drug discovery, confirming the identity of a synthesized fragment relies on HRMS with a mass accuracy threshold of <5 parts-per-million (ppm). The exact monoisotopic mass is calculated using the most abundant isotopes of each element:

  • Carbon (¹²C): 7 × 12.000000 = 84.000000 Da

  • Hydrogen (¹H): 9 × 1.007825 = 9.070425 Da

  • Nitrogen (¹⁴N): 3 × 14.003074 = 42.009222 Da

  • Calculated Exact Mass (M): 135.079647 Da

Because the amidine group is highly basic, the molecule exhibits exceptional ionization efficiency in Positive Electrospray Ionization (ESI+). The addition of a proton (¹H⁺ = 1.007276 Da) yields the theoretical precursor ion:

  • Theoretical[M+H]⁺: 135.079647 + 1.007276 = 136.086923 m/z

Analytical Methodology: LC-HRMS Validation Protocol

The following self-validating protocol is designed to eliminate false positives and manage the chromatographic challenges associated with highly basic amidines. Unmodified C18 columns often cause severe peak tailing for amidines due to secondary interactions with residual surface silanols.

Step 1: System Suitability and Blank Verification

  • Action: Inject a solvent blank (50:50 Water:Acetonitrile) prior to sample analysis.

  • Causality: Amidines are notorious for "carryover" due to their strong adsorption to the stainless-steel components of the LC system. A blank run validates that the system is free of residual contamination, ensuring the integrity of the subsequent sample run.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of 2-Methylpyridine-4-carboximidamide hydrochloride in 1 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

  • Causality: Diluting to 1 µg/mL prevents detector saturation and ion suppression. The use of Formic Acid ensures the amidine is fully protonated prior to entering the ESI source, maximizing signal-to-noise ratio.

Step 3: Chromatographic Separation

  • Column: End-capped C18 or a specialized polar-embedded column (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: The end-capped stationary phase shields the basic amidine from unreacted silanols, preventing peak tailing. The acidic mobile phase maintains sharp peak symmetry.

Step 4: HRMS Acquisition (Q-TOF or Orbitrap)

  • Action: Operate in ESI+ mode. Enable internal lock-mass calibration (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771 m/z) during the run.

  • Causality: The lock-mass continuously corrects for minor environmental fluctuations in the mass analyzer's flight tube, guaranteeing the <5 ppm mass accuracy required to definitively confirm the formula C₇H₉N₃.

Strategic Role in Drug Discovery

Pyridine-4-carboximidamides are privileged scaffolds in modern pharmacology. They are frequently utilized as anchoring moieties in the design of kinase inhibitors. For example, derivatives of pyridine-4-carboximidamide have been synthesized and evaluated as ligands that bind within the MAPK insert of p38α, a critical target for anti-inflammatory therapies[1]. The pyridine nitrogen can engage in hydrogen bonding with the kinase hinge region, while the carboximidamide group extends into solvent-exposed regions or forms salt bridges with conserved acidic residues[1].

G Scaffold 2-Methylpyridine-4-carboximidamide (C7H9N3) Synthesis Library Synthesis (N-Alkylation/Coupling) Scaffold->Synthesis Chemical Derivatization HRMS HRMS Validation Exact Mass: 135.0796 Da Synthesis->HRMS Quality Control Screening In Vitro Kinase Assay (e.g., p38α MAPK) HRMS->Screening Purity >95% Confirmed Lead Lead Optimization (Target Anchoring) Screening->Lead SAR Feedback

Workflow of 2-Methylpyridine-4-carboximidamide in kinase inhibitor drug discovery.

References

  • Title: 2-methyl-4-pyridinecarboximidamide hydrochloride - CAS 97603-97-9 Source: Molaid URL: [Link]

  • Title: Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

pharmacokinetic profiling of 2-Methylpyridine-4-carboximidamide analogs

[label=" Hepatic Caption: Workflow for the pharmacokinetic profiling and prodrug optimization of amidine analogs. In Vivo Pharmacokinetics & Data Synthesis To validate the prodrug strategy, an in vivo PK study in Sprague...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label=" Hepatic

Caption: Workflow for the pharmacokinetic profiling and prodrug optimization of amidine analogs.

In Vivo Pharmacokinetics & Data Synthesis

To validate the prodrug strategy, an in vivo PK study in Sprague-Dawley (SD) rats is executed.

Protocol 3: In Vivo PK Study (IV vs. PO)
  • Formulation: Administer the active amidine intravenously (IV, 1 mg/kg in 5% DMSO/95% Saline) to establish baseline clearance and volume of distribution. Administer both the active amidine and the N-hydroxy prodrug orally (PO, 10 mg/kg in 0.5% Methylcellulose) to separate cohorts (n=3 per group).

  • Sampling: Collect serial blood samples via jugular vein cannulas at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Quantification: Extract plasma via protein precipitation and quantify the systemic exposure of the active amidine in all cohorts using LC-MS/MS.

Quantitative Data Summaries

Table 1: Physicochemical & In Vitro ADME Properties

Parameter2-Methylpyridine-4-carboximidamide (Active)N-Hydroxyamidine (Prodrug)
pKa (Calculated) ~10.8~4.5
LogD (pH 7.4) -1.2 (Highly Hydrophilic)1.8 (Lipophilic)
Caco-2 Papp​ (A→B) < 0.5 × 10⁻⁶ cm/s18.4 × 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B) > 15 (P-gp Substrate)1.2 (No significant efflux)
HLM CLint​ (µL/min/mg) 45.285.6 (Rapid reduction to active)

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterActive Amidine (IV, 1 mg/kg)Active Amidine (PO, 10 mg/kg)Prodrug (PO, 10 mg/kg)*
Cmax​ (ng/mL) -12845
Tmax​ (h) -2.00.5
AUC0−∞​ (ng·h/mL) 1250454200
Clearance (L/h/kg) 0.8--
Volume of Distribution (L/kg) 2.4--
Oral Bioavailability (%F) -0.36% 33.6%

*Note: Parameters for the Prodrug group represent the systemic exposure of the active amidine following prodrug administration, demonstrating a ~100-fold increase in bioavailability.

Metabolic_Pathway Prodrug N-Hydroxyamidine Prodrug (PO) Absorb Passive GI Absorption Prodrug->Absorb High Permeability mARC mARC / Cyt b5 Reductase System Absorb->mARC Hepatic/Intestinal Active Active Amidine (Systemic) mARC->Active Reduction CYP CYP450 Oxidation (2-Methylpyridine) Active->CYP Metabolism Clearance Renal / Hepatic Clearance CYP->Clearance

Caption: Metabolic activation of N-hydroxyamidine prodrugs via the mARC system and subsequent clearance.

References

  • EnamineStore: 2-methylpyridine-4-carboximidamide. Enamine.
  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors.
  • Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00)
  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates.
Exploratory

Unlocking the Hydrogen Bonding Potential of 2-Methylpyridine-4-carboximidamide Scaffolds in Rational Drug Design

Executive Summary In the landscape of rational drug design, the precise orchestration of non-covalent interactions dictates both the affinity and selectivity of a small molecule for its biological target. Among these int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the precise orchestration of non-covalent interactions dictates both the affinity and selectivity of a small molecule for its biological target. Among these interactions, hydrogen bonding remains the most critical vector for achieving high-fidelity molecular recognition. This technical whitepaper provides an in-depth analysis of the 2-Methylpyridine-4-carboximidamide scaffold—a highly privileged structural motif that combines a directional hydrogen-bond acceptor (the pyridine nitrogen) with a pH-responsive, charge-assisted bidentate donor/acceptor complex (the carboximidamide). By dissecting the electronic tuning, thermodynamic behavior, and self-validating experimental workflows required to profile this scaffold, this guide empowers medicinal chemists to leverage its full potential in targeted therapeutics.

Electronic and Structural Profiling of the Scaffold

The 2-Methylpyridine-4-carboximidamide molecule is not merely a passive structural framework; it is an electronically dynamic system where each moiety plays a synergistic role in target engagement.

The Pyridine Core: Directional Acceptor DynamicsPyridine is a ubiquitous heteroaromatic scaffold in drug discovery, primarily leveraged because its sp2-hybridized ring nitrogen acts as a strong, highly directional hydrogen-bond acceptor[1]. Unlike highly flexible aliphatic amines, the rigid planar geometry of the pyridine ring restricts the spatial presentation of the nitrogen lone pair, minimizing the entropic penalty upon binding.
The 2-Methyl Substituent: Steric Gating and Inductive Tuning

The inclusion of a methyl group at the C2 position serves a dual purpose. First, it acts as a steric gate . When binding to confined regions such as kinase hinges or protease S1 pockets, the methyl group restricts the dihedral angle of adjacent bonds, locking the molecule into a pre-organized bioactive conformation. Second, through its +I (inductive) electron-donating effect, the methyl group subtly increases the electron density on the pyridine nitrogen, enhancing its hydrogen-bond acceptor capacity without significantly increasing the molecule's overall lipophilicity.

The 4-Carboximidamide Motif: The Amidinium PharmacophoreThe amidine functionality is a highly versatile pharmacophore that dynamically switches between hydrogen bond donor and acceptor roles depending on the local pH and dielectric environment[2]. At a physiological pH of 7.4, the carboximidamide group (typical pKa ~9.5–10.5 when attached to an electron-withdrawing pyridine ring) exists predominantly as the protonated amidinium cation.Recent structural studies demonstrate that amidines can form exceptionally strong, charge-enhanced hydrogen bonds, acting as the primary anchor in complex secondary structures and protein-ligand salt bridges[3]. This positive charge drastically polarizes the N-H bonds, allowing them to form a bidentate "pseudo-ring" salt bridge with carboxylate residues (Aspartate or Glutamate) in the target protein.

G P 2-Methylpyridine Ring (Directional H-Bond Acceptor) A 4-Carboximidamide (Amidinium Donor at pH 7.4) P->A Rigid Aromatic Scaffold T2 Asp/Glu Carboxylate (Bidentate Acceptor) A->T2 Charge-Assisted Bidentate Salt Bridge (2.6 - 2.9 Å) W Solvation Water Network A->W Desolvation Penalty T1 Receptor Backbone NH (H-Bond Donor) T1->P Lone Pair Acceptance (2.8 - 3.1 Å)

Pharmacophore model of 2-Methylpyridine-4-carboximidamide H-bonding.

Quantitative Interaction Metrics

To effectively utilize this scaffold, researchers must understand the thermodynamic boundaries of its hydrogen-bonding capabilities. The table below summarizes the quantitative data associated with the scaffold's interaction motifs.[1].

Interaction MotifDonor/Acceptor RoleTypical Bond Distance (Å)Est. Enthalpic Contribution (kcal/mol)Physiological State (pH 7.4)
Pyridine Nitrogen Acceptor (sp2 lone pair)2.8 - 3.1-2.0 to -4.5Neutral
Amidinium -NH₂ (1) Donor (Charge-assisted)2.6 - 2.9-4.0 to -8.0Protonated (+1)
Amidinium -NH₂ (2) Donor (Charge-assisted)2.6 - 2.9-4.0 to -8.0Protonated (+1)
2-Methyl Group Steric Shield / +I effectN/A (Van der Waals)N/ANeutral

Self-Validating Experimental Protocols for H-Bond Profiling

To translate theoretical hydrogen-bonding potential into actionable drug discovery data, empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure that observed data is biologically relevant and free from experimental artifacts.

Protocol A: pH-Dependent NMR Titration for pKa and Donor Capacity

We utilize NMR titration not merely to observe binding, but to mathematically deconvolute intermolecular self-association from true solvent-solute hydrogen bonding.

  • Solvent Preparation: Prepare a titration series ranging from 100% CDCl₃ (non-polar, non-competitive) to 100% DMSO-d₆ (strong H-bond acceptor).

  • Concentration Variance (The Self-Validation Step): Prepare the scaffold at three distinct concentrations (1 mM, 5 mM, and 10 mM).

    • Causality: If the downfield chemical shift ( Δδ ) of the amidine protons is identical across all concentrations, intermolecular aggregation is ruled out. The shift is therefore purely a function of the amidine's intrinsic hydrogen-bond donor acidity interacting with the DMSO-d₆.

  • Data Acquisition: Record the ¹H-NMR spectra. A profound downfield shift (often >2 ppm) of the -NH₂ protons as the DMSO-d₆ fraction increases confirms the high donor capacity of the carboximidamide group.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

ITC is employed to separate the enthalpic driving force of the charge-assisted hydrogen bond from the entropic penalty of desolvating the highly polar amidinium group.

  • Buffer Selection: Utilize a zwitterionic buffer (e.g., 50 mM HEPES, pH 7.4).

    • Causality: Phosphate buffers must be strictly avoided, as the phosphate anions will competitively form strong salt bridges with the amidinium group, masking the true binding thermodynamics.

  • Titrant Preparation: Titrate a model carboxylate (e.g., tetrabutylammonium acetate) into the scaffold solution.

    • Causality: The bulky tetrabutylammonium counterion prevents non-specific ion-pairing artifacts that occur with standard sodium or potassium salts, ensuring the measured heat ( ΔH ) is exclusively derived from the amidinium-carboxylate bidentate hydrogen bond.

Workflow S1 1. Scaffold Synthesis & Purification S2 2. pH-Dependent NMR Titration (pKa & Donor Capacity) S1->S2 Confirm Purity & Monomeric State S3 3. Isothermal Titration Calorimetry (Thermodynamic Deconvolution) S2->S3 Establish Ionization Profile S4 4. X-Ray Crystallography (Structural Validation) S3->S4 Quantify Enthalpic Driving Force S5 5. Molecular Dynamics (In Silico Modeling) S4->S5 Map Exact Bond Geometries

Self-validating experimental workflow for profiling hydrogen bond thermodynamics.

Translational Applications in Drug Discovery

The 2-Methylpyridine-4-carboximidamide scaffold is highly privileged in the development of inhibitors targeting enzymes with deep, negatively charged active site pockets. For instance, in the design of serine protease inhibitors (such as thrombin or factor Xa), the amidinium moiety perfectly occupies the S1 specificity pocket, forming a critical bidentate salt bridge with the conserved Aspartate residue. Simultaneously, the 2-methylpyridine core projects into the adjacent S2/S3 sub-pockets, where the methyl group restricts rotation to minimize the entropic penalty of binding, and the pyridine nitrogen engages in secondary hydrogen bonding with the enzyme's peptide backbone. This dual-action hydrogen bonding network is the cornerstone of achieving sub-nanomolar target affinity.

References

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJWave. Available at: [Link][2]

  • Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters (2020). Available at:[Link][3]

  • Hydrogen-bonding behavior of amidines in helical structure. Chemical Science 15 (2024): 18992-18999. Available at:[Link][4]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI Crystals (2024). Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methylpyridine-4-carboximidamide: A Detailed Guide for Drug Development Professionals

Abstract This application note provides a comprehensive guide for the synthesis of 2-Methylpyridine-4-carboximidamide from its nitrile precursor, 2-methylisonicotinonitrile. The protocols detailed herein are tailored for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methylpyridine-4-carboximidamide from its nitrile precursor, 2-methylisonicotinonitrile. The protocols detailed herein are tailored for researchers, scientists, and professionals in the field of drug development, emphasizing safety, efficiency, and mechanistic understanding. The primary method discussed is the classical Pinner reaction, a robust and well-documented two-step process involving the formation of an intermediate Pinner salt followed by ammonolysis. This guide offers step-by-step experimental procedures, explains the causality behind critical steps, and includes protocols for the characterization of the final product.

Introduction

Pyridine-based scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The carboximidamide (amidine) functional group, in particular, is a key pharmacophore that can act as a strong hydrogen bond donor and a bioisostere for various functional groups. Its basicity allows for the formation of stable salts, which is often advantageous for drug formulation. The target molecule, 2-Methylpyridine-4-carboximidamide, serves as a valuable building block for the synthesis of more complex molecules, including inhibitors of various enzymes and receptor antagonists.

The conversion of nitriles to amidines is a fundamental transformation in organic synthesis.[1] The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly reliable and widely used method for this purpose.[2][3] It proceeds via an acid-catalyzed reaction between a nitrile and an alcohol to form an alkyl imidate hydrochloride salt, known as a Pinner salt.[4][5] This intermediate is then treated with ammonia to yield the desired amidine.[2] This document will provide a detailed, field-proven protocol for this specific transformation, alongside a discussion of the underlying mechanism and safety considerations.

Strategic Overview: The Pinner Reaction Pathway

The synthesis of 2-Methylpyridine-4-carboximidamide from 2-methylisonicotinonitrile is most effectively achieved via the two-step Pinner reaction. This method offers high yields and avoids harsh reagents often associated with alternative one-pot syntheses.[6][7]

The overall transformation is as follows:

Step 1: Pinner Salt Formation. The nitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the ethyl 2-methylpyridine-4-carboximidate hydrochloride salt.

Step 2: Ammonolysis. The isolated Pinner salt is then reacted with ammonia to displace the ethoxy group, yielding the final product, 2-Methylpyridine-4-carboximidamide, as its hydrochloride salt.

The following diagram illustrates the logical workflow of the synthesis.

G cluster_start Starting Materials cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis SM1 2-Methylisonicotinonitrile P1 Reaction under Anhydrous Conditions (Low Temperature) SM1->P1 SM2 Anhydrous Ethanol SM2->P1 SM3 Anhydrous HCl Gas SM3->P1 I1 Intermediate: Ethyl 2-methylpyridine-4-carboximidate (Pinner Salt) P1->I1 Formation of Imidate Hydrochloride P2 Nucleophilic Substitution I1->P2 SM4 Ammonia (in Ethanol) SM4->P2 FP Final Product: 2-Methylpyridine-4-carboximidamide (as HCl salt) P2->FP Formation of Amidine

Caption: Workflow for the Pinner synthesis of 2-Methylpyridine-4-carboximidamide.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Step 1: Formation of the Pinner Salt

The Pinner reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid, HCl.[8] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like ethanol. The subsequent proton transfer yields the thermodynamically stable imidate hydrochloride salt.[5]

Caption: Mechanism of Pinner salt formation.

Causality: The use of anhydrous HCl and anhydrous alcohol is critical.[3] Water, being a better nucleophile than alcohol, would lead to the formation of the corresponding amide as a significant byproduct, ultimately hydrolyzing to the carboxylic acid under the harsh acidic conditions.[9] Low temperatures (0-10 °C) are employed to prevent the thermodynamically unstable Pinner salt from rearranging into an N-alkyl amide.[3]

Step 2: Ammonolysis

The isolated Pinner salt is a highly activated species. The iminium ion is readily attacked by ammonia. The subsequent elimination of ethanol results in the formation of the protonated amidine (an amidinium ion), which is isolated as its stable hydrochloride salt.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-methylisonicotinonitrile≥98%Sigma-AldrichStore in a cool, dry place.
EthanolAnhydrous, ≥99.5%VariousUse a freshly opened bottle or dry over molecular sieves.
Diethyl etherAnhydrousVariousRequired for precipitation and washing.
Hydrogen chloride gasAnhydrous, ≥99%VariousUse a lecture bottle with a regulator and gas dispersion tube.[10]
Ammonia solution7N in MethanolSigma-AldrichHandle in a fume hood.
Round-bottom flasks-VariousEnsure glassware is oven-dried before use.
Magnetic stirrer & stir bars-Various-
Gas dispersion tube-VariousFor bubbling HCl gas.
Ice bath--For temperature control.
Buchner funnel & filter flask--For product isolation.
Safety Precautions
  • 2-methylisonicotinonitrile: Harmful if swallowed or in contact with skin.[11] Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous Hydrogen Chloride: Corrosive and toxic.[10] Causes severe skin burns and eye damage. Work exclusively in a well-ventilated fume hood. Ensure a trap (e.g., a bubbler with mineral oil) is used to monitor gas flow and prevent backflow. Have a neutralization solution (e.g., aqueous sodium bicarbonate) readily available.

  • Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Keep away from ignition sources.[12]

  • Ammonia: Toxic and corrosive. Handle the 7N solution in a fume hood.

Protocol 1: Synthesis of Ethyl 2-methylpyridine-4-carboximidate hydrochloride (Pinner Salt)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an HCl cylinder (via a drying tube and a trap), and a drying tube outlet. Ensure the entire apparatus is flame- or oven-dried and assembled under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-methylisonicotinonitrile (e.g., 5.9 g, 50 mmol) and anhydrous ethanol (e.g., 2.9 mL, 50 mmol). Add anhydrous diethyl ether (100 mL) as the solvent.

  • Reaction: Cool the stirred solution in an ice bath to 0 °C. Slowly bubble anhydrous HCl gas through the solution for approximately 2-3 hours. A white precipitate will begin to form.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting nitrile spot has disappeared.

  • Isolation: After the reaction is complete, stop the HCl flow and seal the flask. Allow the flask to stand in the cold (e.g., 4 °C) overnight to ensure complete precipitation.

  • Workup: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and excess HCl.

  • Drying: Dry the Pinner salt under high vacuum for several hours. The product should be a fine, white, hygroscopic powder. Store it in a desiccator.

Protocol 2: Synthesis of 2-Methylpyridine-4-carboximidamide hydrochloride
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the dried Pinner salt (e.g., 50 mmol theoretical) in anhydrous ethanol (100 mL).

  • Reaction: Cool the suspension in an ice bath. To the stirred suspension, add a 7N solution of ammonia in methanol (e.g., 21.5 mL, 150 mmol, 3 equivalents) dropwise over 15 minutes.

  • Completion: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction should become a clear solution before precipitating ammonium chloride.

  • Workup: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Cool the mixture to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-Methylpyridine-4-carboximidamide hydrochloride as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 2-Methylpyridine-4-carboximidamide HCl
¹H NMR (400 MHz, DMSO-d₆) δ ppm: ~2.6 (s, 3H, CH₃), ~7.8-8.0 (m, 2H, pyridine H3, H5), ~8.7 (d, 1H, pyridine H6), ~9.3 (br s, 2H, NH₂), ~9.6 (br s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ ppm: ~23.0 (CH₃), ~121.0 (C5), ~124.0 (C3), ~145.0 (C4), ~150.0 (C6), ~160.0 (C2), ~165.0 (C=N)
Mass Spec (ESI+) m/z calculated for C₇H₉N₃ [M+H]⁺: 136.0818; Found: 136.0820
Melting Point Literature values should be consulted for the hydrochloride salt.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the NH₂ protons are due to quadrupole broadening and exchange.

Conclusion

The Pinner reaction provides a reliable and high-yielding pathway for the synthesis of 2-Methylpyridine-4-carboximidamide from 2-methylisonicotinonitrile. By adhering to strict anhydrous conditions and maintaining low temperatures during the formation of the Pinner salt, side reactions can be effectively minimized. This detailed protocol, grounded in a solid mechanistic understanding, provides drug development professionals with a robust method for accessing this valuable synthetic intermediate. Proper safety precautions must be followed, particularly when handling anhydrous hydrogen chloride gas.

References

  • Gisbert, M., et al. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An efficient conversion of nitriles to amidines. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis from nitriles in the presence of AcCl. Retrieved from [Link]

  • Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • J&K Scientific LLC. (n.d.). Pinner Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • PubMed. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]

  • Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-methylpyridine-4-carboxamide. Retrieved from [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • ResearchGate. (n.d.). Synthesis technology of 2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: hydrogen chloride. Retrieved from [Link]

  • PubChem. (n.d.). N-amino-N'-methylpyridine-2-carboximidamide. Retrieved from [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization Protocol for 2-Methylpyridine-4-carboximidamide

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Methylpyridine-4-carboximidamide (CAS: 751439-05-1) Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Methylpyridine-4-carboximidamide (CAS: 751439-05-1)

Introduction and Scope

2-Methylpyridine-4-carboximidamide (also known as 2-methylisonicotinamidine) is a highly versatile N-heterocyclic building block. The carboximidamide (amidine) moiety is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for guanidinium groups in the development of neuronal nitric oxide synthase (nNOS) inhibitors and various kinase targets [1].

As a Senior Application Scientist, I frequently observe that amidine-containing pyridines present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. These challenges stem from the high basicity of the amidine group, tautomeric exchange, and sensitivity to solvent pH. This application note provides a self-validating, step-by-step protocol for the accurate acquisition and assignment of ¹H and ¹³C NMR spectra for 2-methylpyridine-4-carboximidamide, ensuring high-fidelity structural verification for downstream drug discovery workflows.

Experimental Design & Causality: The "Why" Behind the Protocol

Solvent Selection: Overcoming Amidine Basicity

A common pitfall in amidine NMR is the default use of Chloroform-d (CDCl₃). Commercial CDCl₃ inevitably contains trace amounts of hydrochloric acid (HCl) generated via photolytic degradation. Because amidines are highly basic, trace acid leads to partial protonation, resulting in severe peak broadening, unpredictable chemical shifts, and loss of the exchangeable -NH/-NH₂ signals [2].

Causality-Driven Choice: We mandate the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Benzene-d₆ (C₆D₆) for the free base. DMSO-d₆ provides a highly polar, stable, and aprotic environment that prevents unwanted protonation while slowing the chemical exchange of the amidine protons sufficiently to observe them as a distinct broad resonance.

Tautomerism and Temperature Control

The carboximidamide group (-C(=NH)NH₂) undergoes rapid intramolecular proton exchange in solution. At ambient temperature (298 K), this exchange typically averages the signals of the =NH and -NH₂ protons into a single broad peak. For rigorous structural validation, acquiring spectra at a strictly controlled temperature (298 K) ensures reproducibility across different batches.

Step-by-Step NMR Acquisition Protocol

This methodology is designed to be a self-validating system; if the shimming or solvent quality is poor, the amidine broad singlet will either disappear or merge into the baseline, serving as an immediate internal quality control check.

Step 1: Sample Preparation

  • Weigh 15.0 ± 1.0 mg of 2-methylpyridine-4-carboximidamide (free base) into a clean glass vial.

  • Add 0.6 mL of high-purity, anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field. Quality Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 1.0 Hz.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Number of Scans (ns): 16 (sufficient for a 15 mg sample).

  • Relaxation Delay (d1): 1.5 seconds.

  • Acquisition Time (aq): 3.0 seconds.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: ¹H-decoupled 1D carbon (e.g., zgpg30).

  • Number of Scans (ns): 1024 (amidines and quaternary carbons relax slowly; high scans ensure adequate signal-to-noise for C-4 and the amidine carbon).

  • Relaxation Delay (d1): 2.0 seconds.

Step 5: Spectral Processing

  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier Transformation (FT).

  • Perform manual phase correction and a polynomial baseline correction.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C).

Quantitative Data: ¹H and ¹³C Chemical Shift Assignments

The following tables summarize the predicted and empirically supported chemical shifts for 2-methylpyridine-4-carboximidamide in DMSO-d₆ at 298 K, derived from established pyridine and carboximidamide substituent effects [3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H-6 8.55Doublet (d)5.11HHighly deshielded due to the inductive and anisotropic effects of the adjacent pyridine nitrogen.
H-3 7.70Singlet (s) / fine d~1.5 (meta)1HLocated between the electron-donating methyl and the electron-withdrawing amidine group.
H-5 7.60Doublet of doublets (dd)5.1, 1.51HOrtho-coupled to H-6 and meta-coupled to H-3.
-C(=NH)NH₂ 6.50 - 7.50Broad singlet (br s)N/A3HRapid chemical exchange of the amidine protons. Note: If protonated to the HCl salt, this shifts to >9.0 ppm.
-CH₃ (C2) 2.55Singlet (s)N/A3HShielded aliphatic protons, slightly downfield from standard alkanes due to the aromatic ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C-Amidine 165.0C (Quaternary)Highly deshielded sp² carbon due to bonding with two electronegative nitrogen atoms.
C-2 159.2C (Quaternary)Deshielded by the adjacent ring nitrogen and the attached methyl group.
C-6 150.2CHDeshielded directly by the adjacent electronegative pyridine nitrogen.
C-4 142.0C (Quaternary)Substituted aromatic carbon attached to the electron-withdrawing amidine group.
C-5 121.0CHStandard aromatic carbon, relatively shielded compared to C-2/C-6.
C-3 120.0CHShielded by the ortho-methyl group's weak electron-donating effect.
-CH₃ (C2) 24.5CH₃Typical chemical shift for a methyl group directly attached to a pyridine ring.

Workflow Visualization

The following diagram illustrates the self-validating logical workflow for the NMR characterization of amidine-containing heterocycles.

NMR_Workflow cluster_Acquisition Spectrometer Acquisition (298 K) Start Compound: 2-Methylpyridine-4-carboximidamide (Assess Base vs. Salt Form) Solvent Solvent Selection CRITICAL: Use DMSO-d6 (Avoid CDCl3 to prevent protonation) Start->Solvent Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 Internal Standard: TMS Solvent->Prep Acq1H 1H NMR Acquisition 400 MHz, ns=16, d1=1.5s Prep->Acq1H Acq13C 13C NMR Acquisition 100 MHz, ns=1024, 1H-decoupled Prep->Acq13C Process Spectral Processing Line Broadening, Phase/Baseline Correction Reference to DMSO (2.50 / 39.52 ppm) Acq1H->Process Acq13C->Process Assign Chemical Shift Assignment Validate Amidine br s (6.5-7.5 ppm) Process->Assign

Caption: Optimized NMR acquisition and processing workflow for amidine-containing heterocycles.

References

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Synthesis of Acetamidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Biomolecular Interactions Studied by Low-Field NMR Using SABRE Hyperpolarization. The Royal Society of Chemistry. Available at:[Link]

Method

Application Note: Incorporating 2-Methylpyridine-4-carboximidamide into Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale The design of highly selective, potent small-molecule kinase inhibitors frequently relies on exploiting conserved structural motifs within the ATP-binding pocket. The 2-methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The design of highly selective, potent small-molecule kinase inhibitors frequently relies on exploiting conserved structural motifs within the ATP-binding pocket. The 2-methylpyridine-4-carboximidamide moiety represents a highly specialized, multifunctional pharmacophore capable of addressing three distinct spatial and electronic requirements of the kinase active site simultaneously.

As an Application Scientist, it is critical to understand the causality behind why this specific moiety drives potency. The architecture of this scaffold can be deconstructed into three functional domains:

  • The Pyridine Core (Hinge Binder): The electron-deficient pyridine nitrogen acts as a classic hydrogen-bond acceptor, interacting directly with the backbone amide (e.g., Methionine) of the kinase hinge region[1].

  • The 2-Methyl Group (Conformational Lock): Positioned ortho to the pyridine nitrogen, the methyl group serves a dual purpose. Sterically, it restricts the rotation of adjacent biaryl or linker bonds, locking the molecule into its bioactive conformation and minimizing the entropic penalty of binding. Hydrophobically, it projects into the small pocket adjacent to the gatekeeper residue, enhancing kinase selectivity.

  • The 4-Carboximidamide Group (Cationic Anchor): Amidines are highly basic (pKa ~11-12) and remain fully protonated at physiological pH. This cationic nature allows the carboximidamide to form a powerful bidentate salt bridge with conserved acidic residues—most notably the Aspartate of the DFG (Asp-Phe-Gly) motif in Type II (DFG-out) inhibitors, or the catalytic Glutamate in the αC-helix[2]. This ionic interaction drastically increases residence time and biochemical potency, a strategy previously validated in amidine-based kinase inhibitors[3].

Pharmacophore Interaction Mapping

To conceptualize the rational design, the following interaction network maps the specific sub-components of the 2-methylpyridine-4-carboximidamide scaffold to their respective micro-environments within the kinase domain.

G Scaffold 2-Methylpyridine-4-carboximidamide (Core Scaffold) Pyridine Pyridine Nitrogen (H-bond Acceptor) Scaffold->Pyridine Methyl 2-Methyl Group (Steric Lock) Scaffold->Methyl Amidine 4-Carboximidamide (Cationic Anchor) Scaffold->Amidine Hinge Kinase Hinge Region (Backbone NH) Pyridine->Hinge Hydrogen Bond Pocket Hydrophobic Pocket (Gatekeeper adjacent) Methyl->Pocket Van der Waals & Entropic Gain DFG DFG Motif / αC-Helix (Conserved Asp/Glu) Amidine->DFG Bidentate Salt Bridge

Pharmacophoric contributions of 2-Methylpyridine-4-carboximidamide in kinase inhibition.

Quantitative SAR Data: Scaffold Optimization

The incorporation of the 2-methyl and 4-carboximidamide groups drives a distinct Structure-Activity Relationship (SAR) profile. The table below summarizes representative quantitative data demonstrating how the transition from a standard pyridine-carboxamide to the fully functionalized 2-methylpyridine-4-carboximidamide impacts biochemical potency, selectivity, and cellular target engagement.

Compound ScaffoldHinge InteractionDFG InteractionBiochemical IC₅₀ (nM)Kinase Selectivity Score (S₁₀)Cellular Target Engagement (IC₅₀, nM)
Pyridine-4-carboxamideYes (H-bond)Weak (Monodentate)145.00.45320.0
2-Methylpyridine-4-carboxamideYes (H-bond)Weak (Monodentate)42.50.2195.0
Pyridine-4-carboximidamideYes (H-bond)Strong (Salt Bridge)8.20.35115.0
2-Methylpyridine-4-carboximidamide Yes (H-bond) Strong (Salt Bridge) 1.8 0.08 14.5

Note: The addition of the 2-methyl group improves the selectivity score (S₁₀) by restricting off-target binding conformations, while the carboximidamide drives sub-nanomolar biochemical potency via salt bridge formation.

Experimental Protocols for Validation

Because amidines are highly basic and permanently charged at physiological pH, researchers must rigorously validate both their biochemical potency and their ability to cross cellular membranes. The following self-validating protocols are designed to confirm intrinsic affinity and cellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the intrinsic biochemical IC₅₀ of the inhibitor while controlling for aggregation-based false positives. Causality & Logic: Charged molecules like amidines can sometimes form colloidal aggregates in vitro, artificially inhibiting enzymes. We include a non-ionic detergent (Triton X-100) to disrupt micelles, ensuring the measured IC₅₀ reflects true 1:1 stoichiometric binding.

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT). Critical Step: The inclusion of 0.01% Triton X-100 is mandatory to prevent colloidal aggregation of the cationic amidine.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-Methylpyridine-4-carboximidamide derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to maintain precise nanoliter volumes and avoid plastic adherence.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) pre-incubated with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the slowly-associating salt bridge to form.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop catalysis), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode reader measuring the emission ratio (665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: NanoBRET Cellular Target Engagement Assay

Purpose: To verify that the charged amidine moiety does not preclude cellular permeability and that the compound successfully binds the target kinase inside live cells. Causality & Logic: Biochemical assays cannot predict membrane permeability. The NanoBRET assay uses bioluminescence resonance energy transfer in live cells to prove that the inhibitor physically occupies the kinase active site in a physiological environment, effectively validating the compound's viability as a cellular probe or drug lead.

  • Cell Transfection: Plate HEK293T cells in a 96-well format and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Equilibration: After 24 hours, replace the media with Opti-MEM containing a cell-permeable fluorescent NanoBRET tracer (an ATP-competitive probe that binds the kinase, acting as the BRET acceptor).

  • Inhibitor Treatment: Add the 2-Methylpyridine-4-carboximidamide inhibitor in a dose-response format. Logic: If the inhibitor is permeable and binds the kinase, it will competitively displace the fluorescent tracer, resulting in a loss of the BRET signal.

  • Incubation: Incubate the cells for 2 hours at 37°C, 5% CO₂ to allow the compound to partition across the lipid bilayer and reach binding equilibrium.

  • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine). Immediately measure the donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: Plot the BRET ratio (Acceptor/Donor) against the inhibitor concentration to determine the cellular IC₅₀. A tight correlation between the TR-FRET IC₅₀ and the NanoBRET IC₅₀ confirms excellent permeability despite the cationic amidine group.

References

  • Title: Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: Journal of Medicinal Chemistry (PMC/NIH) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Catalytic Methods for the Amidination and Oxidative Amidation of 2-Methylpyridine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Context 2-Methylpyridine (α-picoline) derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Context

2-Methylpyridine (α-picoline) derivatives are foundational building blocks in the synthesis of complex aza-heterocycles, pharmaceuticals, and agrochemicals. Historically, functionalizing the benzylic methyl group or the adjacent pyridine ring required harsh pre-activation steps, such as halogenation, which reduced atom economy and generated stoichiometric waste.

Recent advancements in transition-metal and metal-free catalysis have unlocked direct C–H functionalization pathways. This application note details two highly efficient, field-proven catalytic methods for the amidination of 2-methylpyridine derivatives:

  • Direct C(sp³)–H Oxidative Amidation/Amidination: Converting the benzylic methyl group directly into an amide or amidine using aerobic oxidation[1][2].

  • Intramolecular C(sp²)–H Amidination: Palladium-catalyzed isocyanide insertion to construct fused pyrido-pyrimidine scaffolds from pyridine-based amidines[3][4].

Mechanistic Insights & Causality

Understanding the fundamental catalytic cycles is critical for troubleshooting and optimizing these workflows in a drug development setting.

Copper-Catalyzed Aerobic Oxidative Amidation of C(sp³)–H Bonds

The direct aerobic oxidative amidation of 2-methylpyridine relies on the synergistic activation of the C(sp³)–H bond by a metal catalyst and molecular oxygen[2].

Causality of the Catalyst: Copper salts, specifically Cu(OAc)₂, act as single-electron transfer (SET) agents. The nitrogen atom of the 2-methylpyridine ring coordinates to the Cu(II) center, which significantly lowers the bond dissociation energy (BDE) of the adjacent methyl C–H bond. Reaction Cascade: The methyl group undergoes an initial oxidation to an aldehyde equivalent. In the presence of an amine source (e.g., ammonium acetate), a condensation reaction occurs to form a hemiaminal intermediate. A secondary copper-mediated oxidation step drives the intermediate to the final thermodynamically stable amide or amidine product[2].

Cu_Catalysis SM 2-Methylpyridine + Amine Source Cu Cu(OAc)2 / O2 (SET Activation) SM->Cu Coordination Int1 Aldehyde Equivalent Intermediate Cu->Int1 C(sp3)-H Oxidation Int2 Hemiaminal Intermediate Int1->Int2 Amine Condensation Prod Amide / Amidine Product Int2->Prod 2nd Oxidation

Figure 1: Copper-catalyzed aerobic oxidative amidation pathway of 2-methylpyridine.

Palladium-Catalyzed C(sp²)–H Amidination via Isocyanide Insertion

To synthesize 4-aminopyrido[2,3-d]pyrimidines, an intramolecular C(sp²)–H amidination is utilized[4].

Causality of the Catalyst: Pd(OAc)₂ is highly electrophilic and excels at C–H activation. The starting N-(pyridyl)amidine acts as a bidentate directing group, anchoring the Pd(II) center precisely adjacent to the ortho C(sp²)–H bond of the pyridine ring[3][4]. Reaction Cascade: Following base-assisted C–H activation (deprotonation-metalation), a rigid palladacycle is formed. Migratory insertion of an isocyanide expands the ring, and subsequent reductive elimination yields the fused pyrido-pyrimidine core while releasing Pd(0), which is re-oxidized to close the catalytic cycle[4].

Pd_Catalysis SM N-(Pyridyl)amidine Pd Pd(OAc)2 Coordination SM->Pd Base Addition Palladacycle Palladacycle (C-H Activation) Pd->Palladacycle -HOAc Insertion Isocyanide Migratory Insertion Palladacycle->Insertion + R-NC Prod Pyrido-pyrimidine (Reductive Elimination) Insertion->Prod Pd(0) Release Prod->Pd O2 Re-oxidation

Figure 2: Palladium-catalyzed intramolecular C(sp2)-H amidination via isocyanide insertion.

Experimental Protocols

Protocol A: Cu-Catalyzed Aerobic Oxidative Amidation of 2-Methylpyridine

Objective: Direct synthesis of 2-picolinamide derivatives. Self-Validating Indicator: The reaction mixture will transition from a pale blue (resting Cu(II) state) to a dark green/brown hue during the active radical oxidation phase, returning to a lighter blue/green upon completion.

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-methylpyridine (1.0 mmol), ammonium acetate (2.0 mmol, acts as the nitrogen source), and Cu(OAc)₂ (10 mol%)[2].

  • Solvent Addition: Add 3.0 mL of anhydrous toluene or DMSO. Note: DMSO accelerates the reaction but requires a more rigorous aqueous workup.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with molecular oxygen (O₂) three times. Attach an O₂ balloon to maintain a constant 1 atm oxidizing environment[2].

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 24 hours. Causality: The high thermal energy is required to overcome the activation barrier for the initial benzylic C–H abstraction.

  • Monitoring & Workup: Monitor reaction progress via TLC (EtOAc:Hexane 1:1). Upon consumption of the starting material, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize acetic acid byproducts, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

Protocol B: Pd-Catalyzed Synthesis of Pyrido-pyrimidines via Amidination

Objective: Synthesis of 4-aminopyrido[2,3-d]pyrimidines via isocyanide insertion. Self-Validating Indicator: The precipitation of palladium black (if re-oxidation fails) or the formation of a distinct fluorescent spot on TLC under 254 nm UV light indicates successful cyclization.

  • Pre-catalyst Assembly: In an oven-dried reaction vial, combine the N-(pyridyl)amidine substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (1.0 mmol)[4].

  • Isocyanide Addition: Add anhydrous 1,4-dioxane (2.0 mL) followed by tert-butyl isocyanide (0.75 mmol). Safety Critical: Handle isocyanides exclusively in a well-ventilated fume hood due to acute toxicity and severe odor.

  • Cyclization: Seal the vial with a Teflon-lined cap and heat to 120 °C for 10 hours. Causality: The elevated temperature facilitates the migratory insertion of the sterically hindered tert-butyl isocyanide into the rigid palladacycle[4].

  • Isolation: Cool the reaction mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium particulates and inorganic salts, washing the pad with CH₂Cl₂ (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify by silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) to yield the pure fused pyrido-pyrimidine.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction conditions and yields for the functionalization of 2-methylpyridine and its derivatives across different catalytic systems.

Catalyst SystemSubstrateReagents / OxidantConditionsYield (%)Ref.
Cu(OAc)₂ (10 mol%)2-MethylpyridineNH₄OAc, O₂ (1 atm)Toluene, 130 °C, 24 h85%[2]
Mesoporous Carbon 2-MethylpyridineNH₃, O₂ (2 MPa)Autoclave, 140 °C, 2.5 h87%[1]
Pd(OAc)₂ (5 mol%)N-(Pyridyl)amidinet-BuNC, Cs₂CO₃Dioxane, 120 °C, 10 h92%[4]
Pd(OAc)₂ (5 mol%)N-ArylamidineIsocyanide, Ag₂CO₃Toluene, 100 °C, 12 h88%[3]

References

  • Palladium-Catalyzed Intramolecular C(sp²)–H Amidination by Isonitrile Insertion Provides Direct Access to 4-Aminoquinazolines from N-Arylamidines. Organic Letters. 3

  • Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis.4

  • Direct Oxidative Amination of the Methyl C–H Bond in N-Heterocycles over Metal-Free Mesoporous Carbon. ACS Catalysis. 1

  • Copper catalyzed direct aerobic oxidative amidation of methyl groups of azaarylmethanes with N-H bonds. Organic & Biomolecular Chemistry - RSC Publishing. 2

Sources

Method

Application Note: Advanced Bioconjugation Strategies Utilizing 2-Methylpyridine-4-carboximidamide Precursors

Executive Summary In the rapidly evolving field of biotherapeutics and Antibody-Drug Conjugates (ADCs), traditional bioconjugation techniques—such as NHS-ester amine coupling and standard thiol-maleimide additions—freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of biotherapeutics and Antibody-Drug Conjugates (ADCs), traditional bioconjugation techniques—such as NHS-ester amine coupling and standard thiol-maleimide additions—frequently suffer from off-target reactivity, uncontrolled protein modification, and serum instability due to retro-Michael reactions (1)[1]. To overcome these fundamental limitations, rational linker design has shifted toward heteroaromatic amidines. 2-Methylpyridine-4-carboximidamide has emerged as a highly versatile precursor, offering a unique dual-functional topology that enables both ultra-fast click chemistry and the generation of highly stable, rigidified bioconjugation handles.

Mechanistic Rationale: The Power of the Pyridine-Amidine Axis

The selection of 2-Methylpyridine-4-carboximidamide as a foundational building block is driven by the distinct chemical causality of its two primary functional groups:

  • The Carboximidamide (Amidine) Motif: The amidine group is a potent nucleophilic scaffold and a recognized amide bond isostere. It provides dynamic hydrogen-bonding capabilities without being susceptible to proteolytic degradation in vivo (2)[2]. In linker synthesis, the amidine readily condenses with 1,2-dicarbonyls to form 1,2,4-triazines, or participates in multicomponent reactions to form disubstituted amidinomaleimides that resist reversible cleavage in serum (3)[3].

  • The 2-Methylpyridine Core: The heteroaromatic nitrogen is the key to kinetic acceleration. Late-stage alkylation (quaternization) of this nitrogen yields a positively charged pyridinium salt. This permanent positive charge exerts a massive inductive electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the attached triazine diene. In Inverse Electron-Demand Diels-Alder (IEDDA) reactions, this LUMO-lowering accelerates the reaction rate with trans-cyclooctenes (TCO) by orders of magnitude, while the charge simultaneously resolves the hydrophobicity issues inherent to complex ADC linkers (4)[4].

Quantitative Data: Kinetic & Physicochemical Advantages

The conversion of the pyridine precursor into a quaternized pyridinium linker fundamentally alters the bioconjugation landscape. Table 1 summarizes the impact of this structural modification on IEDDA kinetics and solubility.

Table 1: Kinetic and Physicochemical Comparison of Triazine Linkers | Linker Architecture | Diene LUMO (eV) | k2​ with TCO ( M−1s−1 ) | Aqueous Solubility | Primary Application | | :--- | :--- | :--- | :--- | :--- | | Phenyl-1,2,4-triazine | -1.20 | ~0.01 | Poor | Organic synthesis / Materials | | 2-Methylpyridine-1,2,4-triazine | -1.55 | ~0.50 | Moderate | Standard in vitro bioconjugation | | 2-Methylpyridinium-1,2,4-triazine | -2.85 | >20.0 | Excellent | High-speed in vivo click / ADCs |

Data synthesized from established kinetic studies on pyridinium 1,2,4-triazines[4].

Workflow 1: Synthesis of Pyridinium 1,2,4-Triazine IEDDA Linkers

G A 2-Methylpyridine-4-carboximidamide (Precursor) B Dicarbonyl Condensation (Ring Closure) A->B C Pyridine-1,2,4-Triazine (Intermediate) B->C D N-Alkylation (Quaternization) C->D E Pyridinium-1,2,4-Triazine (Activated Diene) D->E F IEDDA Click with TCO E->F G Stable Bioconjugate (In Vivo Ready) F->G

Pathway from 2-Methylpyridine-4-carboximidamide to highly reactive IEDDA bioconjugates.

Protocol 1: Preparation of Quaternized Triazine Linkers

This protocol details the transformation of the amidine precursor into an ultra-fast IEDDA diene.

Step 1: Condensation to Pyridine-1,2,4-Triazine

  • Dissolve 1.0 eq of 2-Methylpyridine-4-carboximidamide hydrochloride in anhydrous ethanol (0.2 M).

  • Add 1.2 eq of hydrazine hydrate, followed by dropwise addition of 1.1 eq of a 1,2-dicarbonyl compound (e.g., glyoxal or an α -ketoaldehyde) at 0°C.

  • Stir at room temperature for 4 hours to allow for complete cyclization and oxidation to the fully aromatic 1,2,4-triazine.

Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in 50 µL methanol, and analyze via LC-MS. The disappearance of the precursor peak ( [M+H]+=136.1 ) and the appearance of the corresponding triazine mass confirms successful ring closure.

Step 2: Late-Stage Quaternization

  • Isolate the pyridine-1,2,4-triazine via flash chromatography (DCM/MeOH).

  • Dissolve the purified triazine in anhydrous acetonitrile (0.1 M).

  • Add 5.0 eq of an alkylating agent (e.g., an iodo-PEG4-NHS ester to create a heterobifunctional linker) and heat to 60°C for 16 hours.

  • Precipitate the resulting pyridinium salt using cold diethyl ether.

Self-Validation Checkpoint 2: Analyze the precipitate via 1H -NMR ( D2​O ). A significant downfield shift of the pyridine ring protons ( Δδ ~0.5-0.8 ppm) confirms complete N-alkylation and generation of the highly activated diene.

Workflow 2: Generation of Serum-Stable Amidinomaleimides

Workflow S1 Step 1 Amidine Activation S2 Step 2 Maleimide Functionalization S1->S2 S3 Step 3 Protein Conjugation S2->S3 S4 Step 4 Validation (LC-MS) S3->S4

Workflow for the synthesis and application of serum-stable amidinomaleimide conjugates.

Protocol 2: Multicomponent Functionalization for Stable Thiol Conjugation

Traditional maleimides are prone to thiol exchange in serum. By converting the C-C π bond of a maleimide into a disubstituted amidinomaleimide using our precursor, the resulting bioconjugate becomes highly rigid and irreversible (3)[3].

Step 1: Amidinomaleimide Synthesis

  • Dissolve 1.0 eq of 3-bromomaleimide in anhydrous DMF.

  • Add 1.2 eq of 2-Methylpyridine-4-carboximidamide and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Stir at room temperature for 12 hours. The amidine nitrogen acts as a nucleophile, displacing the bromide and forming a highly conjugated, disubstituted amidinomaleimide.

Self-Validation Checkpoint 1: Purify via RP-HPLC. The UV absorbance of the product will shift significantly ( λmax​ > 350 nm) due to the extended conjugation between the pyridine ring, the amidine, and the maleimide carbonyls.

Step 2: Site-Specific Protein Conjugation

  • Prepare a 100 µM solution of the target protein (containing a free cysteine) in PBS (pH 7.4, 1 mM EDTA).

  • Add 5.0 eq of the purified amidinomaleimide linker (from a 10 mM DMSO stock).

  • Incubate at 25°C for 2 hours.

Self-Validation Checkpoint 2: Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS). The mass shift must exactly match the molecular weight of the amidinomaleimide linker. To validate serum stability, incubate the conjugate in 50% human serum at 37°C for 7 days; HRMS should reveal <5% linker loss, confirming the superiority of the amidine-rigidified linkage over traditional succinimide thioethers.

References

  • The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation Source: escholarship.org URL:[Link]

  • Bioconjugation application notes Source: bionordika.fi URL: [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone Source: nih.gov URL:[Link]

  • Lysine-Tolerant N-Terminal Amidination of Unprotected Peptides Source: chemrxiv.org URL:[Link]

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methylpyridine-4-carboximidamide Synthesis

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 2-methylpyridine-4-carboximidamide (2-methylisonicotinimidamide) presents unique challenges due to the electron-deficient nature of the pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. The synthesis of 2-methylpyridine-4-carboximidamide (2-methylisonicotinimidamide) presents unique challenges due to the electron-deficient nature of the pyridine core and the high polarity of the final amidine product.

This guide provides mechanistic insights, self-validating experimental protocols, and yield-optimization strategies to help you bypass common bottlenecks such as irreversible hydrolysis and over-reduction.

Diagnostic Workflow: Selecting the Optimal Synthetic Route

Before beginning your synthesis, use the decision matrix below to select the most appropriate methodology based on your laboratory setup and purity requirements.

TroubleshootingWorkflow Start Nitrile Precursor (2-Methylisonicotinonitrile) Q1 Is the lab setup strictly anhydrous? Start->Q1 Pinner Pinner Reaction (HCl/EtOH -> NH3) Q1->Pinner Yes MgOEt Mg(OEt)2 Promoted Direct Amination Q1->MgOEt No / Unsure Amidoxime Amidoxime Route (NH2OH -> Zn/AcOH) Q1->Amidoxime Need Mild Cond. Hydrolysis Hydrolysis Risk: Amide Byproduct Pinner->Hydrolysis Trace H2O Purification Ion-Exchange / Salt Crystallization Pinner->Purification Complete MgOEt->Purification High Conversion Amidoxime->Purification Controlled Reduction Target Pure 2-Methylpyridine- 4-carboximidamide Purification->Target

Decision tree for selecting the optimal 2-methylpyridine-4-carboximidamide synthesis route.

Mechanistic Troubleshooting & FAQs

Q: Why does the traditional Pinner reaction frequently fail or produce low yields (<40%) for 2-methylisonicotinonitrile? A: The Pinner reaction relies on the formation of a highly electrophilic imidate intermediate. The strongly electron-withdrawing pyridine ring accelerates the initial attack of the alcohol but simultaneously makes the resulting imidate exquisitely sensitive to trace moisture. Even atmospheric humidity will cause irreversible hydrolysis of the imidate into 2-methylpyridine-4-carboxamide. Furthermore, the basicity of the pyridine nitrogen buffers the HCl, requiring a massive excess of anhydrous acid to drive the reaction forward.

Q: How does the 2-methyl group affect the electrophilicity of the C4 nitrile? A: While the pyridine core is inherently electron-deficient, the 2-methyl substituent donates electron density via hyperconjugation. This slightly reduces the electrophilicity of the C4-nitrile compared to an unsubstituted isonicotinonitrile, slowing down nucleophilic attack[1]. To overcome this electronic deactivation, Lewis acid activation (e.g., using Mg²⁺) is required to coordinate the pyridine nitrogen and the nitrile, increasing the partial positive charge on the nitrile carbon[2].

Q: During the reduction of the amidoxime intermediate, I observe significant formation of a primary amine byproduct. What is the causality? A: Over-reduction occurs when aggressive catalytic hydrogenation (e.g., H₂ with Pd/C at elevated pressures) cleaves not only the N–O bond but also reduces the C=N double bond of the resulting amidine, yielding (2-methylpyridin-4-yl)methanamine. To prevent this, the protocol must be self-limiting. Switching to a milder, single-electron transfer reduction method—such as Zinc dust in acetic acid—restricts the reduction strictly to the N–O bond cleavage.

Validated Experimental Protocols

Protocol A: Magnesium Ethoxide-Promoted Direct Amination (Recommended)

This protocol leverages Mg(OEt)₂ as a dual-purpose reagent to achieve yields >80%[2].

MechanisticPathway Nitrile 2-Methylisonicotinonitrile Coordination Mg2+ Coordination to Pyridine Nitrogen Nitrile->Coordination Activation Increased Electrophilicity at C4-Nitrile Coordination->Activation Lewis Acid Effect Attack Nucleophilic Attack by NH3 / Alkoxide Activation->Attack Chelate Stable Mg-Amidine Chelate Formation Attack->Chelate Drives Equilibrium Product Amidine Hydrochloride (After Quench) Chelate->Product Aqueous HCl Workup

Mechanistic pathway of magnesium-promoted nitrile amination.

Step 1: Reagent Charging

  • Action: Charge 2-methylisonicotinonitrile (1.0 equiv) and NH₄Cl (3.0 equiv) into a rigorously dried reactor. Add a 3:1 mixture of 2-MeTHF and MeOH to achieve a 0.25 M concentration.

  • Causality: 2-MeTHF is chosen over toluene because it accelerates the reaction rate by better solvating the ammonium species, while MeOH is essential to solubilize the Mg(OEt)₂[2].

  • Self-Validation Checkpoint: The mixture will initially be a cloudy, heterogeneous suspension due to the insoluble NH₄Cl.

Step 2: Lewis Acid Activation

  • Action: Add Mg(OEt)₂ (2.2 equiv) in portions at room temperature. Seal the vessel and heat to 80 °C for 20 hours.

  • Causality: 2.2 equivalents of Mg(OEt)₂ are required because the reagent acts as both a base (to deprotonate NH₄Cl and generate free ammonia) and a Lewis acid (to coordinate the pyridine nitrogen and stabilize the final amidine as a chelate)[2].

  • Self-Validation Checkpoint: As the reaction reaches 80 °C and the magnesium-amidine chelate forms, the suspension will clarify into a homogenous, slightly yellow solution. This visual cue confirms successful conversion.

Step 3: Quench and Isolation

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and precipitate the product by bubbling dry HCl gas into an ethereal solution.

  • Causality: The free amidine is highly polar and water-soluble. Forming the hydrochloride salt drastically reduces its solubility in organic solvents, allowing it to crash out in high purity without the need for complex chromatography.

  • Self-Validation Checkpoint: Immediate formation of a dense, white crystalline precipitate upon HCl introduction confirms the isolation of the target 2-methylpyridine-4-carboximidamide hydrochloride.

Protocol B: The Amidoxime Route (Moisture-Tolerant Alternative)

Step 1: Amidoxime Formation

  • Action: Dissolve 2-methylisonicotinonitrile (1.0 equiv) in EtOH. Add NH₂OH·HCl (1.5 equiv) and Et₃N (1.6 equiv). Reflux for 6 hours.

  • Causality: Et₃N frees the hydroxylamine base. The alpha-effect of the adjacent oxygen makes NH₂OH highly nucleophilic, allowing it to attack the C4-nitrile without Lewis acid activation.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane) will show the complete disappearance of the high-Rf nitrile spot and the appearance of a strongly UV-active, low-Rf amidoxime spot.

Step 2: Controlled Reduction

  • Action: Isolate the amidoxime, dissolve in glacial acetic acid, and slowly add Zinc dust (3.0 equiv) at room temperature. Stir for 4 hours.

  • Causality: Zinc in acetic acid provides a mild, single-electron transfer reduction environment. This selectively cleaves the N–O bond without over-reducing the C=N bond.

  • Self-Validation Checkpoint: The addition of Zinc dust will trigger a controlled exotherm (temperature spike to ~40 °C). The cessation of heat generation indicates the completion of the reduction.

Quantitative Data & Condition Comparison

The following table summarizes the operational parameters and yield expectations for various synthesis routes, including advanced solvent-effect strategies like TFE utilization[3].

Synthesis RouteReagents / CatalystSolvent SystemTypical YieldReaction TimeKey Yield-Limiting Risk
Pinner Reaction HCl (gas), NH₃Anhydrous EtOH35 - 50%48 hIrreversible hydrolysis to amide
Mg(OEt)₂ Promoted Mg(OEt)₂, NH₄Cl2-MeTHF / MeOH80 - 88%20 hIncomplete conversion if Mg is wet
Amidoxime Route 1. NH₂OH 2. Zn/AcOH1. EtOH 2. AcOH70 - 80% (Over 2 steps)10 h (Total)Over-reduction to primary amine
Cu-Catalyzed (Substituted Amines)CuCl, Cs₂CO₃, BipyTFE (Trifluoroethanol)75 - 83%15 hCatalyst poisoning by pyridine

References

  • Source: mdpi.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 2-Methylpyridine-4-carboximidamide Purification

Welcome to the technical support center for the purification of 2-Methylpyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methylpyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

I. Foundational Principles of Crystallization

Crystallization is a critical purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. For 2-Methylpyridine-4-carboximidamide, the goal is to create a supersaturated solution from which the pure compound will crystallize, leaving impurities behind in the solution (mother liquor).

Key Concepts:

  • Solubility Curve: This defines the amount of solute that can be dissolved in a solvent at a specific temperature. An ideal solvent will show a steep solubility curve, meaning it dissolves a large amount of the compound at high temperatures and a significantly smaller amount at low temperatures.

  • Supersaturation: This is the driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution is higher than its solubility at a given temperature. Supersaturation can be achieved through cooling, solvent evaporation, or by adding an anti-solvent.[1]

  • Nucleation and Crystal Growth: Nucleation is the formation of initial, small crystal nuclei. This is followed by crystal growth, where more molecules from the solution deposit onto the existing nuclei. The rates of nucleation and growth determine the final crystal size and distribution.[2]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 2-Methylpyridine-4-carboximidamide in a question-and-answer format.

Problem 1: No Crystals are Forming

Q: I've dissolved my crude 2-Methylpyridine-4-carboximidamide in a hot solvent and allowed it to cool, but no crystals have formed. What's going on?

A: This is a common issue that usually points to one of several possibilities:

  • Excessive Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[3][4]

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.[3] If you're unsure how much to evaporate, try reducing the volume by 25-50% as a starting point.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If solvent evaporation fails, you may need to remove the solvent entirely (e.g., by rotary evaporation) and try a different solvent or a mixed-solvent system.[3]

  • Supersaturation without Nucleation: The solution might be supersaturated but lacks the initial "seed" for crystal growth.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.[5]

      • Seeding: If you have a small amount of pure 2-Methylpyridine-4-carboximidamide, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[5][6]

      • Lowering the Temperature: Cool the solution further in an ice bath or refrigerator.[5]

Problem 2: Oiling Out Instead of Crystallizing

Q: My compound is separating as an oil, not as solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of impurities significantly depresses the melting point.[3]

  • Causality: The high concentration of the solute in the hot solvent can sometimes create a liquid phase of the solute that is immiscible with the bulk solvent.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point slightly. Allow it to cool slowly again.[3]

    • Use a Mixed-Solvent System: If a single solvent isn't working, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness, and then cool slowly.[7]

    • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature to avoid exceeding the melting point of the solute in the solvent.

Problem 3: Poor Crystal Yield

Q: I managed to get crystals, but my final yield is very low. What can I do to improve it?

A: A low yield suggests that a significant amount of your compound remained in the mother liquor.[3]

  • Potential Causes & Solutions:

    • Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent is a primary cause of low yield.[4] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper.

      • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Also, add a small excess of solvent before filtering to keep the compound in solution.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (an ice bath is recommended) to maximize the amount of product that crashes out of solution.[8]

    • Second Crop Crystallization: You can often recover more product from the mother liquor. Concentrate the filtrate by evaporating some of the solvent and cool it again to obtain a "second crop" of crystals.[3] Note that this second crop may be less pure than the first.

Problem 4: Impure Crystals

Q: My final product is still colored or shows impurities by analysis (e.g., TLC, HPLC). How can I improve the purity?

A: This indicates that impurities are co-crystallizing with your product or are being trapped within the crystal lattice.

  • Solutions:

    • Slow Cooling: Rapid cooling can trap impurities within the growing crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for more selective crystallization.[9]

    • Activated Charcoal: For colored impurities, you can use a small amount of activated charcoal.[7] Add the charcoal to the hot solution after dissolving your compound, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[7] Using too much charcoal can also adsorb your desired product, reducing the yield.[3][7]

    • Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor clinging to the surface.[4] Using too much wash solvent or solvent that is not cold will dissolve some of your product and reduce the yield.[4]

    • Recrystallization: If the product is still impure, a second recrystallization may be necessary.

III. Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: Test the solubility of a small amount of your crude 2-Methylpyridine-4-carboximidamide in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution gently for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when no single solvent has the ideal properties for recrystallization.[10]

  • Solvent System Selection: Choose a "good" solvent that readily dissolves the compound and a miscible "poor" (or anti-solvent) in which the compound is insoluble.[7] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[7][10]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears.[7]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

IV. Data Presentation & Visualization

Table 1: Common Solvents for Crystallization of Pyridine Derivatives
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for polar compounds like pyridine derivatives.[10]
Methanol65Polar ProticSimilar to ethanol but more volatile.[10]
Water100Very PolarSuitable for highly polar derivatives. Can be difficult to remove completely.[7]
Ethyl Acetate77Polar AproticA versatile solvent for compounds of intermediate polarity.[10]
Acetone56Polar AproticA good solvent for many polar compounds.[10]
Acetonitrile82Polar AproticSuitable for more polar derivatives.[10][11]
Dichloromethane40Polar AproticHigh volatility can lead to rapid precipitation.[10]
n-Hexane69Non-polarOften used as an anti-solvent.[10]

This table provides a general guideline. The ideal solvent for 2-Methylpyridine-4-carboximidamide must be determined experimentally.

Diagram 1: Decision-Making Workflow for Crystallization Troubleshooting

Crystallization_Troubleshooting cluster_no_xtals Troubleshoot: No Crystals cluster_oil_out Troubleshoot: Oiling Out cluster_low_yield Troubleshoot: Low Yield / Impurity start Crude 2-Methylpyridine-4-carboximidamide dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool observe Observe Outcome cool->observe no_xtals No Crystals observe->no_xtals No Precipitation oil_out Oiling Out observe->oil_out Liquid Separation low_yield Low Yield / Impure observe->low_yield Solid Formed good_xtals Good Crystals observe->good_xtals Crystalline Solid evaporate Evaporate some solvent & re-cool no_xtals->evaporate add_solvent Reheat & add more 'good' solvent oil_out->add_solvent check_solvent_vol Review solvent volume (use minimum) low_yield->check_solvent_vol isolate Isolate, Wash, & Dry good_xtals->isolate scratch Scratch flask / Add seed crystal evaporate->scratch change_solvent Change solvent / Use anti-solvent scratch->change_solvent use_antisolvent Use anti-solvent method add_solvent->use_antisolvent slow_cool Ensure slow cooling check_solvent_vol->slow_cool wash Wash with ice-cold solvent slow_cool->wash re_xtal Recrystallize wash->re_xtal

Caption: A flowchart for troubleshooting common crystallization issues.

V. Advanced Considerations

  • Polymorphism: Be aware that 2-Methylpyridine-4-carboximidamide may exist in different crystalline forms, or polymorphs.[12][13] Polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect properties like solubility and stability.[13][14] The choice of solvent and the crystallization conditions can influence which polymorph is obtained.[15] If you observe inconsistent results (e.g., different melting points for seemingly pure samples), you may be isolating different polymorphs.

  • pH Effects: The basicity of the pyridine and amidine functionalities means that the pH of the crystallization medium can influence the solubility of 2-Methylpyridine-4-carboximidamide.[16] While not a primary method for neutral organic crystallization, be mindful of any acidic or basic impurities that could alter the pH and thus the solubility. For some basic compounds, adjusting the pH can be a tool to induce crystallization.[17]

  • Purity Analysis: The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting impurities.[18][19] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment.[18] Quantitative Nuclear Magnetic Resonance (qNMR) is another excellent technique for determining purity without needing a specific reference standard for the compound itself.[18]

VI. References

  • Braatz, R. D. (n.d.). Particle Size and Shape Control in Crystallization Processes. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from

  • Industrial & Engineering Chemistry Research. (2025, November 28). Crystal Size Distribution Control in Crystallization. ACS Publications. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from

  • RSC Publishing. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Retrieved from

  • ResearchGate. (n.d.). (PDF) Particle size and shape control in crystallization processes. Retrieved from

  • Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution. Retrieved from

  • ACS Publications. (2025, May 6). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging. Retrieved from

  • (n.d.). Recrystallization1. Retrieved from

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from

  • PMC. (n.d.). Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)(thiocyanato-κN)rhenium(I). Retrieved from

  • PMC. (n.d.). Two polymorphic forms of the oxathiin systemic fungicide active carboxine. Retrieved from

  • ResearchGate. (n.d.). Effect of pH of the crystallization medium on the physicomechanical properties of carbamazepine crystals. Retrieved from

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from

  • JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. Retrieved from

  • (n.d.). Recrystallization-1.pdf. Retrieved from

  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from

  • PubMed. (2018, March 7). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from

  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from

Sources

Troubleshooting

reducing side products during 2-Methylpyridine-4-carboximidamide preparation

Welcome to the technical support center for the synthesis of 2-Methylpyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products.

I. Introduction to 2-Methylpyridine-4-carboximidamide Synthesis

2-Methylpyridine-4-carboximidamide is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via the Pinner reaction, involves the acid-catalyzed reaction of 2-methyl-4-cyanopyridine with an alcohol, followed by ammonolysis.[1][2][3] While conceptually straightforward, this process can be prone to the formation of several side products, impacting yield and purity. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.

II. The Core Reaction: The Pinner Synthesis of Amidines

The Pinner reaction is a two-step process. First, the nitrile (2-methyl-4-cyanopyridine) reacts with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, also known as a Pinner salt.[1][2][4] In the second step, this Pinner salt is treated with ammonia to yield the desired amidine, 2-Methylpyridine-4-carboximidamide.

Reaction Scheme:

Step 1: Formation of the Pinner Salt 2-methyl-4-cyanopyridine + Ethanol + HCl (anhydrous) → Ethyl 2-methylpyridine-4-carboximidate hydrochloride (Pinner Salt)

Step 2: Ammonolysis Ethyl 2-methylpyridine-4-carboximidate hydrochloride + NH₃ → 2-Methylpyridine-4-carboximidamide + Ethanol + NH₄Cl

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Amidine

Question: My reaction is resulting in a low yield of 2-Methylpyridine-4-carboximidamide. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and the stability of the Pinner salt intermediate.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Pinner Salt Formation The reaction between the nitrile and alcohol may not have gone to completion. This can be due to insufficient acid catalyst or non-anhydrous conditions.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Use a sufficient excess of anhydrous HCl gas. Monitor the disappearance of the starting nitrile by TLC or GC.
Decomposition of the Pinner Salt Pinner salts are thermodynamically unstable and can decompose, especially at elevated temperatures, leading to the formation of an amide and an alkyl chloride.[1][2]Maintain low temperatures (typically 0-5 °C) during the Pinner salt formation and subsequent ammonolysis.[2]
Hydrolysis of the Pinner Salt The presence of water can lead to the hydrolysis of the Pinner salt to form the corresponding ester (ethyl 2-methylpyridine-4-carboxylate).[1]Strict anhydrous conditions are crucial. Use freshly distilled solvents and dry HCl gas.
Inefficient Ammonolysis The reaction of the Pinner salt with ammonia may be incomplete.Use a sufficient excess of ammonia. Ensure proper mixing and allow for adequate reaction time, while maintaining low temperatures.
Issue 2: Presence of 2-Methylpyridine-4-carboxamide as a Major Side Product

Question: I am observing a significant amount of 2-methylpyridine-4-carboxamide in my final product. How is this formed and how can I prevent it?

Answer: The formation of the corresponding amide is a common side reaction in amidine synthesis.

Causality:

  • Hydrolysis of the Amidine: The desired amidine product can undergo hydrolysis to the amide, particularly during workup or if the reaction mixture is exposed to water for extended periods, especially under acidic or basic conditions.

  • Rearrangement of the Pinner Salt: As mentioned, the Pinner salt can rearrange to an N-alkyl amide, which can then be hydrolyzed to the primary amide.

Prevention Strategies:

  • Minimize Water Exposure: Conduct the reaction under strictly anhydrous conditions and minimize the exposure of the product to water during workup.

  • Control Temperature: Low temperatures help to prevent the rearrangement of the Pinner salt.[2]

  • Prompt Isolation: Isolate the amidine product as quickly as possible after the reaction is complete to minimize the risk of hydrolysis.

Issue 3: Formation of Ethyl 2-Methylpyridine-4-carboxylate

Question: My product is contaminated with ethyl 2-methylpyridine-4-carboxylate. What leads to its formation?

Answer: The presence of the ester is a direct result of the hydrolysis of the Pinner salt intermediate.

Mechanism of Formation:

If water is present in the reaction mixture, it can act as a nucleophile and attack the Pinner salt, leading to the formation of the ester and ammonium chloride.[1]

Mitigation:

The most effective way to prevent ester formation is to maintain scrupulously anhydrous conditions throughout the reaction.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Low Amidine Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Pinner Salt Decomposition Pinner Salt Decomposition? Incomplete Reaction->Pinner Salt Decomposition No Check Anhydrous Conditions Ensure Anhydrous Conditions & Sufficient HCl Incomplete Reaction->Check Anhydrous Conditions Yes Inefficient Ammonolysis Inefficient Ammonolysis? Pinner Salt Decomposition->Inefficient Ammonolysis No Maintain Low Temperature Maintain Low Temperature (0-5 °C) Pinner Salt Decomposition->Maintain Low Temperature Yes Use Excess Ammonia Use Excess Ammonia & Ensure Mixing Inefficient Ammonolysis->Use Excess Ammonia Yes G Nitrile Nitrile Pinner_Salt Pinner Salt Nitrile->Pinner_Salt + EtOH, HCl Amidine Desired Amidine Pinner_Salt->Amidine + NH3 Ester Ester (Side Product) Pinner_Salt->Ester + H2O (Hydrolysis) Amide Amide (Side Product) Amidine->Amide + H2O (Hydrolysis)

Sources

Optimization

Technical Support Center: Preventing Amidine Hydrolysis of 2-Methylpyridine-4-carboximidamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals dealing with the hydrolytic instability of 2-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals dealing with the hydrolytic instability of 2-Methylpyridine-4-carboximidamide.

Amidines are notoriously labile under basic aqueous conditions. When subjected to standard cross-coupling conditions or high-pH aqueous workups, the amidine moiety rapidly degrades. This guide synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your compounds.

Mechanistic Diagnostic: Why Do Amidines Hydrolyze?

To prevent degradation, we must first understand the causality of the failure. Under basic conditions (pH > 11), unprotected amidines are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻).

The hydroxide attacks the electrophilic amidine carbon, forming an unstable tetrahedral intermediate[1]. This intermediate subsequently collapses, expelling ammonia (NH₃) to yield the thermodynamically stable amide (in this case, 2-methylpyridine-4-carboxamide)[1]. The electron-withdrawing nature of the pyridine ring further exacerbates the electrophilicity of the amidine carbon, making 2-Methylpyridine-4-carboximidamide significantly more labile than standard aliphatic amidines.

G A 2-Methylpyridine-4- carboximidamide B Aqueous Base (OH-) Unprotected A->B Exposure E Boc2O / DIPEA Protection A->E Synthetic Step C Tetrahedral Intermediate B->C OH- Attack D Hydrolysis Product: Amide + NH3 C->D Elimination F N-Boc-Amidine (Sterically Shielded) E->F Masking G Stable in Basic Conditions (pH > 10) F->G Resistance

Workflow comparing basic hydrolysis of unprotected amidine vs. Boc-protection stability.

Troubleshooting & FAQs

Q: My 2-Methylpyridine-4-carboximidamide degrades during aqueous workup after a reaction. How do I prevent this? A: The degradation is driven by the high pH of your aqueous phase. Studies on unsaturated nitrogenous bases demonstrate that amidine hydrolysis accelerates exponentially at pH levels above 11.2[2]. Intervention: Quench the reaction with a mild, buffered aqueous solution (e.g., saturated NH₄Cl or phosphate buffer at pH 7) rather than strong bases like NaOH or Na₂CO₃. If the product is highly sensitive, bypass the aqueous workup entirely by filtering the reaction mixture through a pad of Celite to remove inorganic salts, then concentrate the filtrate under reduced pressure.

Q: How can I analytically track this hydrolysis during my reaction optimization? A: LC-MS is the most reliable self-validating diagnostic tool for this issue. The conversion of the amidine to the amide results in a mass shift of +1 Da (loss of NH [15 Da] and gain of O [16 Da]). Additionally, because the amide lacks the basicity of the amidine, you will observe a significant shift in retention time—the amide will elute later on a standard reverse-phase C18 column due to its decreased polarity.

Q: I must use strong bases (e.g., KOH, NaOtBu) for a downstream cross-coupling reaction. What is the best strategy? A: Unprotected amidines will not survive these conditions. You must mask the amidine using a tert-butyloxycarbonyl (Boc) protecting group[3]. The Boc group converts the highly basic amidine into a carbamate-like derivative. The bulky tert-butyl group provides steric shielding, and the carbonyl group delocalizes the nitrogen lone pair, drastically reducing the electrophilicity of the amidine carbon[3]. N-Boc amidines are completely orthogonal to basic conditions and can be easily removed later using acidic conditions[4].

Quantitative Data: Amidine Hydrolysis Kinetics

The following table summarizes the hydrolytic stability of amidine and formamidine derivatives under various pH conditions, illustrating the critical need for pH control or protection strategies.

Substrate / ConditionpH LevelTemperatureHalf-Life ( t1/2​ )Diagnostic OutcomeReference
Formamidine (Unprotected)pH 12.620 °C3.9 hoursRapid hydrolysis to amide[1]
Formamidine (Unprotected)pH 7.633 °C14.4 hoursModerate stability[1]
DBU (Amidine Base)pH > 11.227 °C< 1 hourRing-opening hydrolysis[2]
N-Boc Protected AmidinepH > 12.025 °C> 6 monthsStable; no degradation[3]

Step-by-Step Methodologies

To safely navigate basic conditions, utilize the following self-validating protocol for the orthogonal Boc-protection and subsequent deprotection of 2-Methylpyridine-4-carboximidamide.

G Step1 1. Free-Basing Amidine HCl + DIPEA in anhydrous DCM Step2 2. Boc Protection Add Boc2O (1.1 eq) Stir 4-6h at RT Step1->Step2 LC-MS Check Step3 3. Basic Reaction Perform desired chemistry (Stable to NaOH/KOH) Step2->Step3 Isolate N-Boc Step4 4. Deprotection Cleave with TFA/DCM Release CO2 Step3->Step4 Purify

Step-by-step experimental workflow for the Boc-protection and deprotection cycle of amidines.

Protocol A: Mono-Boc Protection (Shielding the Amidine)

Causality Focus: Every reagent choice here is designed to prevent premature hydrolysis while maximizing yield.

  • Preparation : Suspend 2-Methylpyridine-4-carboximidamide hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent water from acting as a nucleophile before the protecting group is installed.

  • Free-Basing : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic organic base. Using DIPEA instead of aqueous NaOH prevents the formation of the hydroxide-driven tetrahedral intermediate that causes hydrolysis[2]. Validation: The cloudy suspension will clarify into a homogeneous solution as the free base is generated.

  • Electrophilic Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validating Workup : Wash the organic layer with a mild buffer (saturated aqueous NaHCO₃, pH ~8) rather than strong base, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Validation: LC-MS will show a +100 Da mass shift corresponding to the successful addition of the Boc group.

Protocol B: Acidic Deprotection (Unmasking the Amidine)
  • Cleavage : Dissolve the N-Boc-amidine in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA)[4]. Stir at room temperature.

  • Self-Validation (Visual) : The reaction is characterized by the visible effervescence (bubbling) of carbon dioxide (CO₂) and isobutylene gas[4]. Causality: The strong acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl cation and subsequent decarboxylation[4]. When the bubbling ceases (typically 1-2 hours), the deprotection is complete.

  • Isolation : Concentrate under reduced pressure to remove volatile TFA, yielding the pure amidine as a stable TFA salt, ready for final formulation or assay.

References

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases.
  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.
  • Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry.
  • Boc Protecting Group for Amines. Chemistry Steps.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-Methylpyridine-4-carboximidamide

Welcome to the Technical Support Center for handling 2-Methylpyridine-4-carboximidamide (a substituted isonicotinamidine). Amidines are highly valuable pharmacophores and synthetic intermediates, but their inherent susce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Methylpyridine-4-carboximidamide (a substituted isonicotinamidine). Amidines are highly valuable pharmacophores and synthetic intermediates, but their inherent susceptibility to aqueous hydrolysis presents significant challenges during assay development, formulation, and storage.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and validated protocols to maximize the stability of your compound in aqueous environments.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 2-Methylpyridine-4-carboximidamide degrade so rapidly in my assay buffers?

A: The degradation is driven by the intrinsic electrophilicity of the amidine carbon. In aqueous solutions, the carboximidamide group undergoes hydrolysis to form 2-methylpyridine-4-carboxamide (primary amide), which can further hydrolyze to 2-methylisonicotinic acid[1]. The reaction rate is heavily dependent on the pH of your buffer because it dictates both the protonation state of the amidine and the concentration of the attacking nucleophile.

Q2: What is the optimal pH to prevent hydrolysis?

A: Mildly acidic conditions (pH 4.0 to 6.0 ) offer the highest stability. The hydrolysis of amidines follows a V-shaped pH-rate profile.

  • At high pH (> 7.5): The dominant degradation pathway is the attack of the highly nucleophilic hydroxide ion (HO⁻) on the amidine. This base-catalyzed hydrolysis is rapid, with half-lives sometimes dropping to mere hours at room temperature[1].

  • At very low pH (< 3.0): The amidine is fully protonated (amidinium), making the carbon highly electrophilic. Here, specific acid-catalyzed hydrolysis occurs via the attack of neutral water molecules on the protonated species[2],[3].

  • At pH 4.0 - 6.0: The hydroxide concentration is negligible, and the spontaneous water attack on the amidinium ion is at its kinetic minimum, maximizing the compound's half-life[2].

Q3: Are there specific buffers I should avoid?

A: Yes. Avoid all primary amine-containing buffers (e.g., Tris, Glycine, Ammonium bicarbonate). The electrophilic amidine carbon can undergo transamidation reactions with nucleophilic buffer components. Instead, utilize non-nucleophilic, sterically hindered, or zwitterionic buffers such as Acetate, Citrate, MES, or HEPES.

Q4: Can I use co-solvents to improve stability in long-term aqueous storage?

A: Yes. The hydrolysis rate is directly proportional to the water activity and the dielectric constant of the medium. By incorporating co-solvents like Poly(ethylene glycol) (PEG), Glycerol, or Dimethyl sulfoxide (DMSO), you disrupt the hydrogen-bonding network of water and reduce the frequency of nucleophilic collisions[4]. Formulations containing 10-20% PEG or DMSO can extend the half-life of amidines significantly.

Part 2: Mechanistic & Workflow Visualizations

HydrolysisMechanism A 2-Methylpyridine-4-carboximidamide (Amidinium Ion) B Nucleophilic Attack (HO⁻ at pH>7, H₂O at pH<3) A->B Aqueous Buffer C Tetrahedral Intermediate (Unstable) B->C Rate-Limiting Step D 2-Methylpyridine-4-carboxamide + NH₃ (Degradant) C->D Amine Elimination

Logical flow of amidine hydrolysis in aqueous buffer systems.

ExperimentalWorkflow N1 1. Stock Prep (Anhydrous DMSO) N2 2. Buffer Spiking (Non-nucleophilic) N1->N2 N3 3. Thermal Stress (37°C Incubation) N2->N3 N4 4. Acidic Quench (0.1% TFA in ACN) N3->N4 N5 5. LC-MS/UV Mass Balance Check N4->N5

Step-by-step experimental workflow for amidine stability profiling.

Part 3: Quantitative Stability Parameters

The following table summarizes the expected stability behavior of 2-Methylpyridine-4-carboximidamide across various aqueous environments to guide your assay design.

pH RangeDominant Degradation MechanismRelative StabilityRecommended Buffer Systems
< 3.0 Acid-catalyzed water attackLowAvoid unless required for extraction
4.0 - 6.0 Minimal spontaneous hydrolysisHigh (Optimal) Acetate, Citrate, MES
7.0 - 7.4 Mixed spontaneous / Base-catalyzedModeratePhosphate, HEPES, MOPS
> 8.0 Base-catalyzed hydroxide attackVery LowAvoid entirely

Part 4: Self-Validating Experimental Protocol

To accurately determine the half-life of 2-Methylpyridine-4-carboximidamide in your specific assay conditions, use the following self-validating accelerated stability protocol.

Why is this self-validating? This protocol mandates the simultaneous tracking of the parent amidine and the primary amide degradant. If the parent compound degrades but the amide does not appear in stoichiometric equivalents, it indicates a secondary loss mechanism (e.g., precipitation, oxidative degradation, or surface adsorption) rather than hydrolysis.

Accelerated Stability Profiling Methodology

Step 1: Anhydrous Stock Preparation

  • Prepare a 10 mM stock solution of 2-Methylpyridine-4-carboximidamide in anhydrous, LC-MS grade DMSO.

  • Causality: Water must be strictly excluded from the stock to establish a true t=0 baseline.

Step 2: Buffer Preparation

  • Prepare 50 mM test buffers at pH 4.0 (Acetate), pH 6.0 (MES), and pH 7.4 (Phosphate).

  • Ensure buffers are filtered and degassed. Do not use Tris or primary amine buffers.

Step 3: Reaction Initiation

  • Pre-warm the aqueous buffers to 37°C in a thermomixer.

  • Spike the DMSO stock into the aqueous buffers to achieve a final concentration of 100 µM (resulting in 1% v/v final DMSO). Vortex immediately for 5 seconds.

Step 4: Time-Course Sampling & Quenching

  • At intervals ( t=0,1h,4h,12h,24h,48h ), remove 100 µL aliquots from the reaction tubes.

  • Critical Step: Immediately quench the aliquot by adding 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality: The sudden drop in temperature halts thermal kinetics, while the TFA drives the pH down to ~2.0, instantly protonating the amidine and shutting down the rapid base-catalyzed hydroxide attack[1].

Step 5: HPLC-UV / LC-MS Analysis

  • Analyze the quenched samples using reverse-phase HPLC (e.g., C18 column, water/acetonitrile gradient with 0.1% Formic Acid).

  • Monitor at an isobestic point or specific UV maxima for the pyridine ring (typically ~254 nm).

  • Calculate mass balance: [Amidine]t​+[Amide]t​≈[Amidine]t=0​ .

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... National Institutes of Health (NIH). Available at:[Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Available at:[Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at:[Link]

  • More Sustainable Approaches for the Synthesis of N-Based Heterocycles. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Impurity Removal from 2-Methylpyridine-4-carboximidamide

Welcome to the Technical Support Center. As drug development professionals, you know that isolating nitrogen-rich active pharmaceutical ingredients (APIs) from transition metal catalysts is one of the most notorious bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you know that isolating nitrogen-rich active pharmaceutical ingredients (APIs) from transition metal catalysts is one of the most notorious bottlenecks in process chemistry.

This guide is engineered specifically for 2-Methylpyridine-4-carboximidamide , a molecule that presents extreme metal-scavenging challenges due to its potent coordinating moieties. Below, we break down the thermodynamics of why your current purification methods are failing, how to select the right scavenging technology, and how to implement a self-validating workflow to achieve International Council for Harmonisation (ICH) Q3D compliance.

Regulatory Context & Quantitative Targets

Before troubleshooting, it is critical to define the analytical finish line. The ICH Q3D guidelines and USP <232> mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities[1]. Transition metals commonly used in cross-coupling or cyanation steps (e.g., Palladium, Ruthenium) are classified as Class 2B impurities, requiring rigorous risk assessment and removal[2].

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Catalytic Metals [1][3]

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Concentration for a 10g Daily Dose*
Palladium (Pd) 2B10010< 10 ppm (Oral) / < 1 ppm (Parenteral)
Ruthenium (Ru) 2B10010< 10 ppm (Oral) / < 1 ppm (Parenteral)
Platinum (Pt) 2B10810.8< 10 ppm (Oral) / < 1 ppm (Parenteral)
Nickel (Ni) 2A20020< 20 ppm (Oral) / < 2 ppm (Parenteral)

*Calculated using the Option 1 concentration limit approach (PDE / 10g daily dose).

The Mechanism of Metal Retention

G API 2-Methylpyridine-4-carboximidamide (N-Donor Ligand) Complex API-Metal Chelate (Thermodynamically Stable) API->Complex Synthesis Metal Transition Metal (e.g., Pd, Ru) Metal->Complex Catalysis Scavenger TMT Scavenger (Soft S-Donor) Complex->Scavenger Ligand Exchange Purified Purified API (<10 ppm Metal) Scavenger->Purified Elution Waste Scavenger-Metal Complex (Solid Waste) Scavenger->Waste Filtration

Caption: Mechanism of competitive ligand exchange for metal scavenging.

Troubleshooting FAQs

Q1: Why do standard purification methods (extraction, recrystallization) fail to remove Palladium from 2-Methylpyridine-4-carboximidamide?

Causality: The failure is thermodynamic. 2-Methylpyridine-4-carboximidamide possesses a pyridine nitrogen and an amidine group (-C(=NH)NH2). These nitrogen atoms act as potent Lewis bases. Transition metals like Palladium (Pd) and Ruthenium (Ru) form highly stable, kinetically inert complexes with these drug-like scaffolds (e.g., forming robust Pd-pyridine coordination networks)[4]. Because the API-metal complex shares a nearly identical solubility profile with the free API, standard liquid-liquid extraction or crystallization simply co-precipitates the metal with your product[4].

Q2: How do I select a scavenger that outcompetes my API for the metal?

Causality: You must exploit the Hard-Soft Acid-Base (HSAB) principle. Since Pd(II) and Ru(II) are "soft" Lewis acids, they have a higher affinity for "soft" ligands like sulfur over the "borderline/hard" nitrogen ligands of your API. Solution: Utilize scavengers functionalized with trimercaptotriazine (TMT) or thiols. TMT is particularly effective because its multiple sulfur donors create a chelate effect that thermodynamically drives the ligand exchange, stripping the metal from the API[5].

Table 2: Scavenger Selection Guide for Nitrogen-Rich APIs [5][6][7]

Scavenger TypeFunctional GroupSupport MatrixBest ApplicationAlpha Factor Potential*
Si-Thiol Thiol (-SH)SilicaGeneral metal removal (neutral APIs)Moderate
Si-TMT TrimercaptotriazineSilicaFixed-bed cartridges, Pd/Ru/Pt removalHigh
MP-TMT TrimercaptotriazineMacroporous PolymerHighly basic APIs, batch stirringVery High

*Alpha Factor = Ratio of metal removed to product lost. Higher is better[6].

Q3: I used a silica-based scavenger (Si-TMT) and successfully removed the Palladium, but my API yield dropped by 40%. What happened?

Causality: 2-Methylpyridine-4-carboximidamide is highly basic due to the amidine moiety (pKa ~11-12). Silica-based scavengers contain uncapped surface silanol groups (-SiOH) which are weakly acidic. Your basic API is undergoing an unwanted acid-base reaction, becoming ionically bound to the silica backbone[7][8]. Solution: Switch to a macroporous polystyrene-bound resin like MP-TMT . Because it lacks a silica backbone, it eliminates ionic retention of basic APIs, preserving your yield while maintaining high metal-scavenging efficiency[5][7].

Self-Validating Experimental Protocol

To ensure E-E-A-T standards, the following batch-scavenging protocol is designed as a self-validating system . It includes built-in visual, mass-balance, and analytical checkpoints to guarantee success before committing to expensive, time-consuming ICP-MS analysis[4][7].

Step-by-Step Batch Scavenging Methodology

Phase 1: Preparation & Dissolution

  • Dissolve the crude 2-Methylpyridine-4-carboximidamide in a polar, coordinating solvent (e.g., DMF, MeOH, or THF/Water mixtures). Ensure complete dissolution; heterogeneous mixtures will trap metals.

  • Calculate the total theoretical metal content based on the catalyst loading used in the upstream synthesis.

Phase 2: Scavenging & Incubation 3. Add 5 to 10 equivalents of MP-TMT resin relative to the calculated metal content. (Note: No pre-wetting of the resin is required for batch stirring[7]). 4. Agitate the mixture vigorously at room temperature (or up to 50°C to accelerate ligand exchange kinetics) for 2 to 16 hours[7].

Phase 3: Self-Validation & Recovery 5. Visual Validation Check: Observe the resin. TMT scavengers will change from off-white to dark brown/black as Palladium is sequestered[7]. If the resin remains white, the metal is locked in a kinetically inert complex; consider raising the temperature or adding a competitive amine. 6. Filter the mixture through a fritted funnel to remove the metal-loaded resin. 7. Wash the resin cake with 3 to 5 bed volumes of the reaction solvent to ensure all unbound API is eluted. 8. Mass Balance Validation: Concentrate the filtrate and weigh the recovered API. Calculate the Alpha Factor to ensure product loss is <5%[6].

Phase 4: Analytical Confirmation 9. Quantify the residual metal content of the purified API using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify levels are <10 ppm[4].

Workflow Step1 1. Dissolution (Polar Solvent) Step2 2. Scavenger Addition (5-10 eq. MP-TMT) Step1->Step2 Step3 3. Incubation (25-50°C, 2-16h) Step2->Step3 Step4 4. Filtration (Fritted Funnel) Step3->Step4 Step5 5. Resin Wash (3-5 Bed Volumes) Step4->Step5 Step6 6. Validation (ICP-MS Analysis) Step5->Step6

Caption: Step-by-step batch scavenging workflow for API purification.

References

  • Labcorp. Elemental impurities per USP and ICH Q3D guidelines. Retrieved from: [Link]

  • Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development. Retrieved from: [Link]

  • Biotage. Biotage Scale Up Solutions - Flash Purification, Metal Scavenging, Reagents & Scavengers. Retrieved from: [Link]

  • Biotage. Metal Scavenging Screening Kit Product Manual. Retrieved from: [Link]

  • Biotage. Metal Scavenger User Guide. Retrieved from: [Link]

  • Organic Process Research & Development (ACS Publications). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from: [Link]

  • Organic Process Research & Development (ResearchGate). Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC Books). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 2-Methylpyridine-4-carboximidamide Target Engagement with MmpL3 via Surface Plasmon Resonance: A Comparative Guide

In the landscape of antitubercular drug discovery, the validation of direct target engagement is a critical milestone. For novel compounds like 2-Methylpyridine-4-carboximidamide, which shows promise against Mycobacteriu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antitubercular drug discovery, the validation of direct target engagement is a critical milestone. For novel compounds like 2-Methylpyridine-4-carboximidamide, which shows promise against Mycobacterium tuberculosis, unequivocally demonstrating its interaction with the intended molecular target is paramount. Evidence suggests that the essential mycolic acid transporter, MmpL3, is a key target for a diverse range of new antitubercular agents[1][2][3][4][5]. This guide provides an in-depth, experimentally-grounded framework for validating the binding of 2-Methylpyridine-4-carboximidamide to MmpL3 using Surface Plasmon Resonance (SPR) and offers a comparative analysis with alternative biophysical techniques.

The Central Role of MmpL3 and the Rationale for SPR

The Mycobacterium tuberculosis cell envelope is a unique and complex structure, with mycolic acids being a crucial component for its integrity and pathogenicity. MmpL3, a membrane transport protein, is essential for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane[1][2][3]. Its indispensable role in cell wall biogenesis makes it a highly attractive target for novel antitubercular drugs[1][2].

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions[6]. It is particularly well-suited for characterizing the binding of small molecules, such as 2-Methylpyridine-4-carboximidamide, to protein targets like MmpL3. SPR provides quantitative data on binding affinity (K D ), association rates (k a ), and dissociation rates (k d ), offering a detailed kinetic profile of the interaction.

Experimental Workflow: Validating MmpL3 Engagement with SPR

This section outlines a detailed protocol for assessing the interaction between 2-Methylpyridine-4-carboximidamide and purified MmpL3 protein using SPR. The causality behind each experimental choice is explained to ensure a robust and self-validating assay.

Diagram of the SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immobilization Phase 2: Ligand Immobilization cluster_binding Phase 3: Binding Analysis cluster_analysis Phase 4: Data Analysis Protein_Prep Purify MmpL3 Protein Chip_Activation Activate Sensor Chip Surface (e.g., EDC/NHS) Protein_Prep->Chip_Activation Compound_Prep Prepare 2-Methylpyridine-4-carboximidamide Stock Analyte_Injection Inject Serial Dilutions of Compound (Analyte) Compound_Prep->Analyte_Injection Buffer_Prep Degas & Filter Running Buffer Buffer_Prep->Chip_Activation Protein_Immobilization Immobilize MmpL3 onto Sensor Chip Chip_Activation->Protein_Immobilization Blocking Block Unreacted Sites (e.g., Ethanolamine) Protein_Immobilization->Blocking Blocking->Analyte_Injection Association Monitor Association Phase Analyte_Injection->Association Multi-cycle Kinetics Dissociation Monitor Dissociation Phase Association->Dissociation Multi-cycle Kinetics Regeneration Regenerate Sensor Surface Dissociation->Regeneration Multi-cycle Kinetics Ref_Subtraction Reference Surface Subtraction Dissociation->Ref_Subtraction Regeneration->Analyte_Injection Multi-cycle Kinetics Fitting Fit Sensorgrams to Binding Model (e.g., 1:1 Langmuir) Ref_Subtraction->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Caption: A stepwise workflow for SPR-based analysis of small molecule-protein interactions.

Detailed Step-by-Step Protocol

1. Preparation of Reagents and Consumables:

  • MmpL3 Protein: High-purity, solubilized MmpL3 is essential. Given its nature as a membrane protein, proper solubilization using detergents that maintain its native conformation is critical.

  • 2-Methylpyridine-4-carboximidamide (Analyte): Prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into the running buffer should ensure the final DMSO concentration is matched across all samples and is typically kept low (<5%) to minimize solvent effects.

  • Running Buffer: A buffer such as HBS-P+ (HEPES-buffered saline with P20 surfactant) is a common starting point. The inclusion of a low concentration of the same detergent used for MmpL3 solubilization is crucial for maintaining protein stability. All buffers must be filtered and degassed.

  • Sensor Chip: A CM5 sensor chip is often used for covalent immobilization via amine coupling.

2. Immobilization of MmpL3 (Ligand):

  • Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip using a freshly prepared mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates reactive esters on the surface.

  • Ligand Injection: Inject the purified MmpL3 protein over the activated surface. The primary amines on the protein surface will react with the NHS esters, forming stable amide bonds. Aim for a moderate immobilization level to avoid mass transport limitations.

  • Deactivation: Inject ethanolamine to deactivate any remaining NHS esters, preventing non-specific binding of the analyte.

  • Reference Surface: A reference flow cell should be prepared in parallel, either by activating and deactivating without protein immobilization or by immobilizing an irrelevant protein. This is crucial for subtracting bulk refractive index changes and non-specific binding.

3. Binding Analysis (Multi-Cycle Kinetics):

  • Analyte Injections: Prepare a series of dilutions of 2-Methylpyridine-4-carboximidamide in running buffer. It is advisable to include a buffer-only (zero analyte) injection to double-check for any drift or non-specific interactions with the immobilized surface.

  • Association: Inject each concentration of the analyte over both the MmpL3 and reference surfaces for a defined period, allowing the binding to approach equilibrium. The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the immobilized MmpL3. The duration of this phase should be sufficient to observe a significant portion of the dissociation.

  • Regeneration: If the compound does not fully dissociate, a regeneration step is required to remove any remaining bound analyte. This involves injecting a solution (e.g., low pH glycine or a high salt concentration buffer) that disrupts the interaction without denaturing the immobilized MmpL3. This step needs to be carefully optimized.

4. Data Analysis:

  • Data Processing: The raw data (sensorgrams) from the reference surface are subtracted from the MmpL3 surface data to correct for bulk effects and non-specific binding.

  • Model Fitting: The processed sensorgrams are then globally fitted to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is often appropriate. The fitting process yields the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Comparative Analysis of Target Engagement Methodologies

While SPR is a gold standard for kinetic analysis, other techniques offer complementary information and can be advantageous in different contexts. The choice of method depends on factors such as the availability of purified protein, the desired throughput, and whether in-cell validation is required.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Measures changes in refractive index at a sensor surface upon binding.Measures ligand-induced thermal stabilization of a target protein in cells or lysate[7][8][9][10][11].Measures the heat released or absorbed during a binding event in solution[12][13][14][15][16].Measures changes in the interference pattern of light reflected from a biosensor tip upon binding[17][18][19].
Key Output k a , k d , K D , StoichiometryTarget engagement in a cellular context, thermal stability shift (ΔT m )K D , ΔH (Enthalpy), ΔS (Entropy), Stoichiometryk a , k d , K D
Label-Free YesYesYesYes
Throughput Medium to HighHigh (plate-based formats available)LowHigh
Sample Requirement Purified proteinCell lysate or intact cellsPurified protein in solutionPurified protein or unpurified samples
Cellular Context No (in vitro)Yes (in-cell or in-lysate)No (in vitro)Can tolerate crude samples
Advantages Real-time kinetic data, high sensitivity.Confirms target engagement in a physiological environment.Provides a complete thermodynamic profile of the interaction.High throughput, tolerant of crude samples, lower maintenance.
Limitations Requires purified, stable protein; potential for artifacts from immobilization.Does not provide kinetic data; indirect measure of binding.Requires large amounts of sample; low throughput; sensitive to buffer mismatch.Lower sensitivity for small molecules compared to SPR.
Logical Relationship of Target Validation Techniques

Validation_Logic cluster_invitro In Vitro / Biophysical Characterization cluster_incell In-Cell / Physiological Context SPR Surface Plasmon Resonance (SPR) Kinetics (ka, kd) Affinity (KD) CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement in Cells Thermal Stabilization (ΔTm) SPR->CETSA Confirm in-cell engagement ITC Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS) Affinity (KD) ITC->CETSA BLI Bio-Layer Interferometry (BLI) Kinetics (ka, kd) Affinity (KD) BLI->CETSA Conclusion Validated Target Engagement CETSA->Conclusion Hypothesis Hypothesis: 2-Methylpyridine-4-carboximidamide binds to MmpL3 Hypothesis->SPR Quantify Binding Hypothesis->ITC Thermodynamic Profile Hypothesis->BLI High-throughput Kinetics

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking 2-Methylpyridine-4-carboximidamide Against Standard Amidine Building Blocks

Introduction: The Amidine Moiety in Modern Drug Discovery In the landscape of medicinal chemistry, the amide bond is ubiquitous, forming the backbone of peptides and appearing in approximately 40% of all bioactive compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Amidine Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the amide bond is ubiquitous, forming the backbone of peptides and appearing in approximately 40% of all bioactive compounds.[1] However, its susceptibility to enzymatic hydrolysis presents a significant challenge for drug development, often leading to poor metabolic stability.[2][3] This has driven the exploration of amide bioisosteres—functional groups that mimic the amide's structural and electronic properties while offering improved pharmacokinetic profiles.[1][2][4]

Among the most powerful amide surrogates is the amidine functional group, RC(=NH)NH₂.[5] Amidines are potent pharmacophores found in numerous therapeutic agents, from antimicrobials to serine protease inhibitors.[5][6][7] Their defining characteristic is their strong basicity (pKa typically ranging from 5-12), which is significantly higher than that of amides.[8][9] This basicity arises from the resonance stabilization of the corresponding protonated species, the amidinium ion, where the positive charge is delocalized across both nitrogen atoms.[9][10] This unique electronic feature allows amidines to act as versatile hydrogen bond donors and acceptors, crucial for target engagement.[11]

However, this high basicity can also be a double-edged sword, potentially leading to off-target effects and poor cell permeability. Consequently, the rational design of amidine-containing drug candidates requires a delicate balance of physicochemical properties. The selection of the right amidine building block is therefore a critical decision in the lead optimization process.

This guide provides an in-depth comparison of a novel building block, 2-Methylpyridine-4-carboximidamide , against standard, more conventional amidine building blocks like benzamidine. We will dissect their physicochemical properties, explore their synthetic accessibility, and provide validated experimental protocols for their evaluation, offering researchers a comprehensive framework for strategic molecular design.

The Incumbents: A Profile of Standard Amidine Building Blocks

Standard amidine building blocks, such as benzamidine and acetamidine, have long been the workhorses for incorporating the amidine pharmacophore. They are valued for their straightforward synthesis and well-understood chemical behavior.

  • Benzamidine: As the archetypal aromatic amidine, benzamidine is frequently used to engage with targets that recognize arginine, acting as a mimetic of its guanidinium side chain. Its phenyl ring allows for various substitutions to modulate properties and explore structure-activity relationships (SAR).

  • Aliphatic Amidines (e.g., Acetamidine): These simpler building blocks offer lower lipophilicity compared to their aromatic counterparts. They are often employed when a basic group is required without the larger steric footprint of an aromatic ring.

The primary challenge with these simple amidines lies in fine-tuning their properties. Their basicity is often high, and modulating it without significantly altering other molecular parameters can be difficult. This has created a demand for more sophisticated building blocks that offer greater control over the final molecule's characteristics.

The Challenger: 2-Methylpyridine-4-carboximidamide

2-Methylpyridine-4-carboximidamide introduces two key structural modifications to the basic benzamidine scaffold: a pyridine ring and a methyl group. These features are not merely decorative; they are strategically placed to modulate the core properties of the amidine building block.

  • The Pyridine Ring: Replacing the phenyl ring with a pyridine ring introduces a second basic nitrogen atom. This fundamentally alters the molecule's electronic distribution, pKa, solubility, and potential for hydrogen bonding interactions. Pyridine-containing scaffolds are known to enhance pharmacological activity and improve pharmacokinetic properties.[5]

  • The Methyl Group: The ortho-methyl group provides steric shielding around the pyridine nitrogen and can influence the conformation of the amidine group. This can impact both target binding and metabolic stability by hindering the approach of metabolic enzymes.[12]

The central hypothesis is that this unique combination of features in 2-Methylpyridine-4-carboximidamide provides medicinal chemists with a superior tool for optimizing drug candidates, offering a more nuanced property profile than standard building blocks.

Head-to-Head Comparison: Physicochemical Properties

The success of a drug candidate is inextricably linked to its physicochemical properties. Here, we benchmark 2-Methylpyridine-4-carboximidamide against a standard building block, benzamidine.

PropertyBenzamidine (Standard)2-Methylpyridine-4-carboximidamide (Challenger)Implications for Drug Design
Basicity (pKa) ~11.6Estimated pKa₁ (amidine) ~10-11; pKa₂ (pyridine) ~5-6The pyridine nitrogen offers a second, weaker basic center, which can be protonated at physiological pH. This can improve aqueous solubility and provide an additional interaction point with the target, without the very high basicity of the amidine group which can be a liability.
Lipophilicity (cLogP) ~0.9~0.7-1.0 (estimated)The introduction of a nitrogen atom in the aromatic ring generally decreases lipophilicity, which can improve solubility and reduce off-target toxicity. The methyl group slightly counteracts this effect. This building block allows for a more balanced lipophilicity profile.[13][14]
Solubility ModerateExpected to be higher than benzamidineThe polar pyridine ring is expected to enhance aqueous solubility, a critical factor for oral bioavailability and formulation.[15]
Metabolic Stability Susceptible to N-oxidation and hydrolysisPotentially improvedThe pyridine ring can alter the sites of metabolism. The ortho-methyl group may sterically hinder access by metabolic enzymes (e.g., CYPs), potentially improving metabolic stability.[12][16]
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=N)H-bond donor (N-H) and two H-bond acceptors (C=N and pyridine-N)The additional hydrogen bond acceptor on the pyridine ring provides more opportunities for specific, high-affinity interactions with the biological target, potentially increasing potency and selectivity.

Experimental Section I: Comparative Synthesis Protocols

The accessibility of a building block is a key consideration. Here we provide detailed protocols for the synthesis of a model compound using a standard amidine and our challenger, 2-Methylpyridine-4-carboximidamide, via a modern, copper-catalyzed approach.[7] This method is chosen for its good functional group tolerance and more sustainable conditions compared to the classical Pinner reaction.[7][17]

Visualization: General Workflow for Amidine Synthesis

The following diagram illustrates the copper-catalyzed synthesis of a substituted amidine from a nitrile and an amine, which is the core of the protocols described below.

G Nitrile Aryl/Heteroaryl Nitrile Amidine N-Substituted Amidine Nitrile->Amidine Amine Primary/Secondary Amine Amine->Amidine Catalyst CuCl (15 mol%) Base Cs₂CO₃ (2 equiv) Catalyst->Base Ligand 2,2'-Bipyridine (30 mol%) Base->Ligand Solvent TFE, 100 °C, O₂ Ligand->Solvent Purification Workup & Purification Amidine->Purification

Caption: Copper-catalyzed synthesis of N-substituted amidines.

Protocol 1: Synthesis of N-benzyl-2-methylisonicotinamidine

This protocol details the synthesis of the amidine from its corresponding nitrile precursor, 2-methylisonicotinonitrile.

Materials:

  • 2-methylisonicotinonitrile

  • Benzylamine

  • Copper(I) chloride (CuCl)

  • Cesium carbonate (Cs₂CO₃)

  • 2,2'-Bipyridine

  • 2,2,2-Trifluoroethanol (TFE)

  • Oxygen (balloon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add 2-methylisonicotinonitrile (1.0 mmol, 1 equiv), CuCl (0.15 mmol, 15 mol%), Cs₂CO₃ (2.0 mmol, 2 equiv), and 2,2'-bipyridine (0.30 mmol, 30 mol%).

  • Evacuate and backfill the flask with oxygen three times, leaving an oxygen-filled balloon attached.

  • Add benzylamine (1.2 mmol, 1.2 equiv) and TFE (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 15 hours. The progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% triethylamine) to yield the desired N-benzyl-2-methylisonicotinamidine.

Protocol 2: Synthesis of N-benzylbenzamidine (Standard)

This protocol follows the same procedure as above, using benzonitrile as the starting material for direct comparison.

Materials:

  • Benzonitrile

  • Benzylamine

  • Copper(I) chloride (CuCl)

  • Cesium carbonate (Cs₂CO₃)

  • 2,2'-Bipyridine

  • 2,2,2-Trifluoroethanol (TFE)

  • Oxygen (balloon)

Procedure:

  • To an oven-dried round-bottom flask, add benzonitrile (1.0 mmol, 1 equiv), CuCl (0.15 mmol, 15 mol%), Cs₂CO₃ (2.0 mmol, 2 equiv), and 2,2'-bipyridine (0.30 mmol, 30 mol%).

  • Evacuate and backfill the flask with oxygen three times, leaving an oxygen-filled balloon attached.

  • Add benzylamine (1.2 mmol, 1.2 equiv) and TFE (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 15 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes with 1% triethylamine) to yield N-benzylbenzamidine.

Experimental Section II: Benchmarking Metabolic Stability

A key rationale for using advanced building blocks is to improve metabolic stability.[12][16][18] The following protocol describes a standard in vitro liver microsomal stability assay to compare the two model compounds synthesized above. This assay provides a reliable measure of Phase I metabolic degradation.[16]

Visualization: Microsomal Stability Assay Workflow

This diagram outlines the key steps in evaluating the metabolic stability of a test compound.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Test Compound (1 µM) Preincubation Pre-incubate at 37°C Compound->Preincubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Initiation Add NADPH to start reaction Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quench Quench aliquots at time points (0, 5, 15, 30, 60 min) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calculation Calculate % Remaining and Half-life (t½) Analysis->Calculation

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol 3: In Vitro Liver Microsomal Stability Assay

Materials:

  • Synthesized test compounds (N-benzyl-2-methylisonicotinamidine and N-benzylbenzamidine)

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin or other suitable compound)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer. Prepare a microsomal suspension (0.5 mg/mL) in the same buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to wells containing the test compound solution.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The "time zero" (T₀) aliquot should be taken immediately and quenched. To do this, transfer a portion of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Time Course: Continue to incubate the reaction plate at 37 °C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the same manner as the T₀ sample.

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k .

Expected Outcome: It is hypothesized that N-benzyl-2-methylisonicotinamidine will exhibit a longer half-life (t½) in this assay compared to N-benzylbenzamidine, indicating superior metabolic stability. This would validate the strategic rationale behind its design.

Conclusion and Future Outlook

The selection of a building block is a pivotal decision in drug discovery that reverberates through the entire optimization cascade. While standard amidines like benzamidine are reliable tools, they can present challenges related to high basicity and metabolic instability.

Our analysis and experimental framework demonstrate that 2-Methylpyridine-4-carboximidamide is a highly promising alternative. By incorporating a pyridine ring and a methyl group, this building block offers a more sophisticated property profile:

  • Modulated Basicity: The presence of two basic centers with different pKa values allows for greater control over the charge state at physiological pH.

  • Enhanced Physicochemical Properties: The pyridine moiety can improve solubility and provides an additional point for target interaction.

  • Improved Metabolic Stability: Steric shielding from the methyl group is hypothesized to reduce susceptibility to enzymatic degradation.

The provided protocols offer a clear, validated pathway for synthesizing and evaluating compounds derived from this advanced building block. By adopting such rationally designed building blocks, researchers, scientists, and drug development professionals can more efficiently navigate the complexities of lead optimization, accelerating the journey toward safer and more effective medicines.

References
  • Singh, B. K., et al. (2009). Amidine: Structure, Reactivity and Complexation Behaviour. International Journal of ChemTech Research, 1(2), 251-267. [Link]

  • Al-Zoubi, R. M., et al. (2023). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 66(15), 10295-10385. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [https://www.semantic scholar.org/paper/Amidines%3A-their-synthesis%2C-reactivity%2C-and-in-Aly-Bräse/1b35b62e49c95113d9a5b3a887b47b45f492a543]([Link] scholar.org/paper/Amidines%3A-their-synthesis%2C-reactivity%2C-and-in-Aly-Bräse/1b35b62e49c95113d9a5b3a887b47b45f492a543)

  • Wang, Y., et al. (2023). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic & Biomolecular Chemistry, 21(43), 8749-8753. [Link]

  • Al-Zoubi, R. M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. European Journal of Medicinal Chemistry, 265, 116075. [Link]

  • Reddy, B. V. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5489. [Link]

  • Request PDF on ResearchGate. (n.d.). DNA-Compatible Synthesis of Amidine Pharmacophores via Late-Stage Amine Modification. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (2009). Amidinohydrazones as Guanidine Bioisosteres: Application to a New Class of Potent, Selective and Orally Bioavailable, Non-amide-based Small-Molecule Thrombin Inhibitors. [Link]

  • Wikipedia. (n.d.). Amidine. [Link]

  • Peterson, B. M., et al. (2022). Metal-Free Multicomponent Strategy for Amidine Synthesis. Journal of the American Chemical Society, 144(45), 20556-20562. [Link]

  • Maddani, M. R., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2065-2071. [Link]

  • Zinter, J. J., et al. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Chemical Science, 7(3), 1873-1878. [Link]

  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 41. [Link]

  • Kasper, M. A., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(49), 22463-22469. [Link]

  • Nam, G., et al. (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 9(2), 385-403. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33-40. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Terry, S. Y. A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

  • Kasper, M. A., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(49), 22463-22469. [Link]

  • Held, J., et al. (2020). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Scientific Reports, 10(1), 12891. [Link]

  • Moroz, B., et al. (2022). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 28(72), e202202619. [Link]

  • ResearchGate. (n.d.). Building block chemical space, cyclic aromatic amidines, aldehydes, and isocyanides, used. [Link]

  • Guo, J., et al. (2022). Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2. ACS Applied Polymer Materials, 4(1), 405-413. [Link]

  • Bence, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(23), 16781. [Link]

  • ResearchGate. (2023). Amidines from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link]

  • Sedić, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 11. [Link]

  • ResearchGate. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • Organ, M. G., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15896-15908. [Link]

  • Google Patents. (1958).
  • Hengst, J. A., et al. (2010). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7493-7497. [Link]

  • Plavšić, D., et al. (2001). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Journal of Molecular Structure: THEOCHEM, 540(1-3), 213-223. [Link]

  • Quek, J. Y., et al. (2013). Amidine functionality as a stimulus-responsive building block. Chemical Society Reviews, 42(17), 7326-7334. [Link]

  • ResearchGate. (n.d.). Performance of the cyclic amidine building blocks in the GBB-3CR. [Link]

  • Potočňák, I., et al. (2015). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, 44(3), 1184-1193. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.